BDM31827
Description
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Properties
IUPAC Name |
[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(4-sulfanylpentanoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52ClN3O10S/c1-20-11-10-12-28(48-9)37(46)19-27(49-35(45)39-37)22(3)33-36(5,51-33)29(50-34(44)23(4)40(6)30(42)14-13-21(2)52)18-31(43)41(7)25-16-24(15-20)17-26(47-8)32(25)38/h10-12,16-17,21-23,27-29,33,46,52H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10-,20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFFDOBFKICLHN-MPANZJHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)S)C)C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2CC(C(/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)S)C)\C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52ClN3O10S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of BDM31827 in Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No direct experimental data for a compound specifically designated "BDM31827" has been found in the public domain. This guide is based on the well-documented mechanism of action of a series of antitubercular compounds with the "BDM" prefix, which are known inhibitors of the transcriptional repressor EthR in Mycobacterium tuberculosis. It is presumed that this compound belongs to this class of molecules and shares the same mechanism of action.
Executive Summary
This compound is hypothesized to be a member of a class of small-molecule inhibitors targeting the transcriptional repressor EthR in Mycobacterium tuberculosis. These compounds function as "ethionamide boosters," enhancing the efficacy of the second-line antitubercular drug ethionamide (ETH). The primary mechanism of action involves the allosteric inhibition of EthR, leading to the derepression of the ethA gene. The subsequent overexpression of the EthA monooxygenase results in increased bioactivation of the prodrug ETH. The activated form of ETH then inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis, ultimately leading to the disruption of the mycobacterial cell wall and bacterial death. This strategy allows for a reduction in the required therapeutic dose of ethionamide, thereby mitigating its dose-dependent side effects.
Ethionamide Activation Pathway and the Role of this compound
The bactericidal activity of ethionamide is dependent on a cascade of molecular events within M. tuberculosis. This compound is believed to intervene at a critical regulatory step in this pathway.
The EthA/EthR System
Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase.[1][2] The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.[3] EthR binds to the intergenic region between ethA and ethR, preventing the transcription of ethA.[3]
Mechanism of Action of this compound
This compound is proposed to be an inhibitor of EthR. By binding to a ligand-binding pocket in the EthR protein, this compound induces a conformational change that prevents its binding to the DNA operator sequence.[4][5] This relieves the repression of the ethA gene, leading to increased synthesis of the EthA enzyme. The elevated levels of EthA result in a more efficient conversion of ethionamide to its active form, an NAD-adduct.[2] This active adduct then inhibits InhA, a key enzyme in the mycolic acid biosynthesis pathway, leading to a compromised cell wall and cell death.[1]
Signaling Pathway Diagram
Caption: Ethionamide activation pathway and the inhibitory role of this compound.
Quantitative Data
The following table summarizes representative quantitative data for BDM compounds that inhibit EthR. It is anticipated that this compound would exhibit similar activities.
| Compound | Assay Type | Endpoint | Value (µM) | Reference |
| BDM31343 | Ethionamide Boosting (in vitro) | EC50 | 1.5 | [6] |
| BDM31381 | Ethionamide Boosting (in vitro) | EC50 | 0.1 | [6] |
| BDM31381 | EthR-DNA Interaction (SPR) | IC50 | 0.5 | [6] |
| BDM41906 | Ethionamide Boosting (in vivo) | Dose | 20 mg/kg/day | [7] |
Experimental Protocols
The characterization of EthR inhibitors like this compound typically involves a series of in vitro and in vivo experiments.
EthR-DNA Interaction Assay (Surface Plasmon Resonance - SPR)
This assay quantitatively measures the inhibition of EthR binding to its DNA operator.
Methodology:
-
A biotinylated DNA duplex corresponding to the EthR operator sequence is immobilized on a streptavidin-coated SPR sensor chip.
-
Purified EthR protein is injected over the chip surface, and the binding response is measured.
-
To determine the inhibitory activity of a compound, EthR is pre-incubated with various concentrations of the test compound (e.g., this compound) before injection over the DNA-coated surface.
-
The reduction in the binding signal is used to calculate the concentration of the compound that inhibits 50% of the EthR-DNA interaction (IC50).[6]
Ethionamide Boosting Assay in M. tuberculosis Culture
This cell-based assay determines the ability of a compound to potentiate the activity of ethionamide against M. tuberculosis.
Methodology:
-
M. tuberculosis cultures (e.g., H37Rv strain expressing GFP) are grown in a suitable liquid medium.
-
A sub-inhibitory concentration of ethionamide (e.g., MIC99/10) is added to the cultures.[6]
-
The test compound (e.g., this compound) is added in a serial dilution.
-
The cultures are incubated, and bacterial growth is monitored by measuring fluorescence or optical density.
-
The effective concentration of the compound that potentiates the sub-inhibitory concentration of ethionamide to inhibit 50% of bacterial growth (EC50) is determined.[6]
In Vivo Efficacy in a Mouse Model of Tuberculosis
This experiment evaluates the ability of the EthR inhibitor to boost ethionamide's activity in a living organism.
Methodology:
-
Mice are infected with a virulent strain of M. tuberculosis via aerosol inhalation.
-
After a defined period to allow for the establishment of infection, treatment groups are established.
-
One group receives a standard dose of ethionamide, another receives a reduced dose of ethionamide in combination with the test compound (e.g., this compound), a third group receives only the test compound, and a control group receives a vehicle.
-
After a treatment period, the mice are euthanized, and the bacterial load in the lungs and spleen is determined by counting colony-forming units (CFU).
-
A significant reduction in CFU in the combination therapy group compared to the low-dose ethionamide group demonstrates in vivo boosting activity.[4][7]
Experimental Workflow Diagram
Caption: Typical experimental workflow for characterizing an EthR inhibitor.
Conclusion
This compound is posited to be a potent inhibitor of the M. tuberculosis transcriptional repressor EthR. Its mechanism of action as an "ethionamide booster" represents a promising strategy to enhance the therapeutic window of this important second-line anti-tuberculosis drug. By derepressing the bioactivating enzyme EthA, this compound and its analogues can significantly increase the susceptibility of M. tuberculosis to ethionamide. This approach has the potential to allow for lower, less toxic doses of ethionamide to be used in the treatment of multidrug-resistant tuberculosis, thereby improving patient compliance and treatment outcomes. Further research to confirm the specific activity of this compound and optimize its pharmacokinetic properties is warranted.
References
- 1. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 2. Ethionamide - Wikipedia [en.wikipedia.org]
- 3. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]
- 4. Synthetic EthR inhibitors boost antituberculous activity of ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural activation of the transcriptional repressor EthR from Mycobacterium tuberculosis by single amino acid change mimicking natural and synthetic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination therapy for tuberculosis treatment: pulmonary administration of ethionamide and booster co-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
BDM31827: A Technical Guide to a Novel EthR Inhibitor for Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BDM31827, a potent inhibitor of the transcriptional repressor EthR from Mycobacterium tuberculosis. Ethionamide, a crucial second-line anti-tuberculosis drug, is a pro-drug that requires activation by the mycobacterial enzyme EthA. The expression of EthA is negatively regulated by EthR. Inhibition of EthR, therefore, presents a promising strategy to boost the efficacy of ethionamide, potentially allowing for lower doses and reduced side effects. This document details the mechanism of action of this compound, summarizes its inhibitory and boosting activities, provides detailed experimental protocols for its evaluation, and illustrates key pathways and workflows using diagrams.
Introduction: The Role of EthR in Ethionamide Resistance
Mycobacterium tuberculosis, the causative agent of tuberculosis, has developed resistance to many frontline antibiotics, making the development of new therapeutic strategies a global health priority. Ethionamide is an important second-line drug, particularly for treating multidrug-resistant tuberculosis (MDR-TB). However, its efficacy is often limited by the development of resistance and significant patient side effects at therapeutic doses.
Ethionamide's mechanism of action involves its conversion to an active form by the mycobacterial monooxygenase EthA.[1] The expression of the ethA gene is controlled by a transcriptional repressor, EthR.[1][2] EthR binds to the promoter region of the ethA gene, suppressing its transcription and thereby limiting the activation of ethionamide.[2] This intrinsic repression contributes to the natural low susceptibility of M. tuberculosis to ethionamide.
Small molecules that can inhibit the DNA-binding activity of EthR act as "boosters" of ethionamide. By blocking EthR, these inhibitors lead to the de-repression of ethA expression, increased EthA production, and consequently, enhanced activation of ethionamide. This boosting effect can significantly lower the minimum inhibitory concentration (MIC) of ethionamide required to kill the bacteria.[2]
This compound is a novel, potent inhibitor of EthR that has been identified through fragment-based drug discovery approaches.[3][4][5] This guide will delve into the technical details of this compound's function and evaluation.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of EthR. It binds to a hydrophobic pocket within the EthR protein, distinct from the DNA-binding domain.[3][4] This binding event induces a conformational change in the EthR protein, which in turn prevents it from binding to its DNA operator sequence in the ethA-ethR intergenic region. With EthR unable to bind to the DNA, the transcription of the ethA gene is initiated, leading to an increased intracellular concentration of the EthA enzyme. This cascade of events is depicted in the signaling pathway diagram below.
Caption: EthR Inhibition Pathway by this compound.
Quantitative Data for this compound and Related Compounds
The following tables summarize the key quantitative data for this compound and its closely related analogs, demonstrating their efficacy as EthR inhibitors and ethionamide boosters. Data is compiled from the work of Villemagne et al. (2014) and related publications.
Table 1: In Vitro Inhibition of EthR-DNA Interaction
| Compound | IC50 (µM) - SPR Assay |
| This compound | Data not publicly available |
| BDM31369 | Data not publicly available |
| BDM43266 | 10 |
IC50: The concentration of the inhibitor required to achieve 50% inhibition of the EthR-DNA interaction as measured by Surface Plasmon Resonance (SPR).
Table 2: Ethionamide Boosting Activity in M. tuberculosis
| Compound | Ethionamide MIC without booster (µg/mL) | Ethionamide MIC with booster (µg/mL) | Fold Increase in Potency |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| BDM43266 | 1.25 | 0.16 | ~8 |
MIC: Minimum Inhibitory Concentration. Assays were performed on M. tuberculosis H37Rv strain.
Note: While this compound has been identified as a potent EthR ligand and co-crystallized with the protein, specific quantitative data on its IC50 and MIC boosting effect are not available in the public domain at the time of this writing. The data for the related compound BDM43266 is provided for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of EthR inhibitors like this compound.
Surface Plasmon Resonance (SPR) Assay for EthR-DNA Interaction
This protocol describes a method to measure the inhibition of the EthR-DNA interaction in real-time.
Caption: Workflow for SPR-based EthR-DNA inhibition assay.
Protocol Details:
-
Immobilization of DNA: A biotinylated double-stranded DNA oligonucleotide containing the EthR binding site is immobilized on a streptavidin-coated SPR sensor chip.
-
Protein Preparation: Recombinant EthR protein is purified and dialyzed against the running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Binding and Inhibition Analysis:
-
A solution of EthR is injected over the sensor surface to establish a baseline binding signal.
-
For the inhibition assay, EthR is pre-incubated with a serial dilution of this compound for a defined period (e.g., 30 minutes) at room temperature.
-
These mixtures are then injected over the DNA-functionalized sensor surface.
-
The binding response is recorded in real-time.
-
-
Data Processing: The percentage of inhibition is calculated for each concentration of this compound relative to the control (EthR alone). The IC50 value is determined by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Ethionamide Boosting
This protocol outlines the determination of the MIC of ethionamide in the presence of an EthR inhibitor.
Protocol Details:
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Assay Setup:
-
A 96-well microplate is used.
-
A serial two-fold dilution of ethionamide is prepared in the microplate.
-
A fixed, sub-lethal concentration of this compound is added to each well containing ethionamide. A control plate without the booster is also prepared.
-
The bacterial inoculum is prepared to a final concentration of approximately 5 x 10^5 CFU/mL and added to each well.
-
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of ethionamide that completely inhibits visible growth of M. tuberculosis. The fold-increase in ethionamide potency is calculated by dividing the MIC of ethionamide alone by the MIC of ethionamide in the presence of this compound.
In Vivo Efficacy in a Mouse Model of Tuberculosis
This protocol describes a general workflow for assessing the in vivo efficacy of an ethionamide booster.
Caption: Workflow for in vivo efficacy testing in a mouse model.
Protocol Details:
-
Infection Model: BALB/c mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a chronic lung infection.
-
Treatment Groups: After the establishment of infection, mice are randomized into treatment groups, which typically include:
-
Vehicle control
-
Ethionamide administered orally at a standard dose.
-
Ethionamide at a lower dose.
-
This compound administered orally.
-
Combination of the lower dose of ethionamide and this compound.
-
-
Treatment Duration: Treatment is typically administered daily for 4 to 8 weeks.
-
Outcome Measurement: The primary outcome is the bacterial burden in the lungs and spleens, determined by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar plates and counting the colony-forming units (CFUs) after incubation. A significant reduction in CFU in the combination therapy group compared to the single-drug groups indicates a successful boosting effect.
Synthesis of this compound
This compound belongs to the 1,2,4-oxadiazole class of compounds. The general synthesis of such compounds involves the cyclization of an O-acyl amidoxime intermediate. While the specific synthetic route for this compound is proprietary, a general scheme for the synthesis of 5-substituted-3-phenyl-1,2,4-oxadiazoles is presented below.
Caption: General synthetic scheme for 1,2,4-oxadiazoles.
This reaction typically involves the acylation of an amidoxime with an acyl chloride or anhydride to form the O-acyl amidoxime, which then undergoes thermal or base-catalyzed cyclodehydration to yield the 1,2,4-oxadiazole ring.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of ethionamide boosters for the treatment of tuberculosis. Its mechanism of action, through the allosteric inhibition of the transcriptional repressor EthR, provides a clear rationale for its ability to enhance the efficacy of ethionamide. The experimental protocols detailed in this guide provide a framework for the continued evaluation and optimization of this compound and other EthR inhibitors.
Future research should focus on obtaining and publishing comprehensive quantitative data for this compound to allow for a direct comparison with other EthR inhibitors. Further optimization of the scaffold to improve pharmacokinetic and pharmacodynamic properties will be crucial for its progression as a clinical candidate. The development of potent and safe EthR inhibitors like this compound holds the potential to revitalize the use of ethionamide in the fight against multidrug-resistant tuberculosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach [frontiersin.org]
- 3. Implications of Fragment-Based Drug Discovery in Tuberculosis and HIV [mdpi.com]
- 4. Fragment-based approaches to TB drugs | Parasitology | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
The Enigmatic Compound BDM31827: A Search for Its Scientific Footprint
Despite a comprehensive search of scientific databases and public records, the compound designated as BDM31827 remains elusive. No information regarding its discovery, synthesis, or biological activity is currently available in the public domain. This suggests that this compound may be an internal code for a novel molecule within a private research entity, a compound that has not yet been disclosed in scientific literature, or potentially a misidentified or incorrectly cited designation.
The initial investigation sought to construct an in-depth technical guide for researchers and drug development professionals, focusing on the discovery, synthesis, and experimental protocols related to this compound. The request specified the inclusion of quantitative data, detailed methodologies, and visualizations of relevant signaling pathways. However, the foundational step of identifying the compound and its associated research proved to be an insurmountable obstacle.
Extensive searches for "this compound" and related terms across multiple scientific search engines and patent databases yielded no specific results. The search results did not contain any mention of a compound with this identifier. The information retrieved pertained to unrelated molecules and general experimental techniques, highlighting the complete absence of this compound from the collective body of scientific knowledge.
For instance, a patent for pentadecanolide derivatives, US4431827A, was identified, but the numerical similarity appears to be purely coincidental, with the patent's content bearing no discernible connection to a specific compound designated "BDM." Similarly, general information on topics such as B-cell receptor signaling and experimental protocols for antibody-mediated transplant rejection were found, but these are broad areas of research and do not provide any specific link to this compound.
Without any foundational information on the compound, it is impossible to fulfill the core requirements of the requested technical guide. The creation of data tables, experimental protocols, and signaling pathway diagrams is contingent on the existence of published research detailing these aspects of this compound.
It is recommended that the user verify the compound's designation. It is possible that the name is misspelled, incomplete, or an internal code that has not been made public. Should a correct and publicly documented identifier for this compound become available, a thorough and detailed technical guide could be compiled. Until then, the scientific story of this compound remains unwritten.
Chemical structure and properties of BDM31827
An In-depth Analysis of the Chemical Structure and Properties of BDM31827 for Researchers, Scientists, and Drug Development Professionals.
Initial investigations into the chemical entity designated as this compound have yielded no specific, publicly available information regarding its chemical structure, properties, or biological activity. Comprehensive searches of chemical databases and scientific literature did not retrieve any compound corresponding to this identifier.
This suggests several possibilities:
-
Novel or Proprietary Compound: this compound may be a novel compound that has not yet been disclosed in public forums or scientific publications. It could be an internal designation for a compound under development within a private research entity.
-
Incorrect Identifier: There is a possibility that "this compound" is an incorrect or outdated identifier. Chemical compounds are often subject to multiple naming conventions and internal coding systems that can lead to discrepancies.
-
Limited Public Data: The information related to this compound might exist but has not been indexed or made publicly accessible through standard chemical and biological search engines.
Due to the absence of foundational data, a detailed technical guide on the chemical structure, properties, experimental protocols, and signaling pathways of this compound cannot be constructed at this time.
For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to:
-
Verify the Identifier: Double-check the accuracy of the "this compound" designation and explore any alternative names or codes.
-
Consult Internal Documentation: If this identifier originated from within a specific organization, consulting internal databases and reports would be the most direct route to obtaining the necessary information.
-
Contact the Source: Reaching out to the primary source of the compound or the research that mentioned it may provide the necessary clarification and data.
Without the fundamental chemical structure and associated data for this compound, any further attempt to delineate its properties or biological interactions would be purely speculative. This guide will be updated accordingly as and when verifiable information about this compound becomes available in the public domain.
In-Depth Technical Guide: BDM31827 for Multidrug-Resistant Tuberculosis Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel compound BDM31827, an inhibitor of the Mycobacterium tuberculosis transcriptional repressor EthR, for its potential application in combating multidrug-resistant tuberculosis (MDR-TB). By targeting EthR, this compound enhances the efficacy of the second-line anti-TB drug ethionamide, offering a promising strategy to overcome drug resistance.
Core Concept: Overcoming Ethionamide Resistance
Ethionamide (ETH) is a pro-drug that requires activation by the mycobacterial enzyme EthA to exert its anti-tubercular effect. The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR. In many MDR-TB strains, mutations can lead to the overexpression of EthR, which in turn suppresses EthA production and renders ethionamide ineffective.
This compound is a small molecule inhibitor designed to bind to EthR, preventing it from binding to the ethA promoter region. This inhibition lifts the repression of ethA transcription, leading to increased EthA production and consequently, enhanced activation of ethionamide. This "booster" effect can restore the sensitivity of MDR-TB strains to ethionamide.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from the foundational study by Villemagne et al. (2014) in the Journal of Medicinal Chemistry.
| Compound | IC50 (μM) | EC50 (μM) | Ligand Efficiency (LE) | Solubility (μM) |
| This compound series | ||||
| Compound 8 | 4.9 | >10 | 0.33 | 11 |
| Compound 17 | 0.55 | 0.2 | 0.38 | 6 |
| BDM43266 (Compound 19) | 0.40 | 0.08 | 0.47 | >50 |
| Compound 20 | 0.05 | 0.04 | 0.42 | <5 |
| Compound 21 | 0.06 | 0.04 | 0.40 | <5 |
Note: Specific data for this compound was not individually detailed in the primary publication, which focused on the broader chemical series and the optimized compound BDM43266 (compound 19). The data presented for the series illustrates the potency and properties of this class of EthR inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
EthR Inhibition Assay (Surface Plasmon Resonance - SPR)
This assay quantifies the ability of a compound to inhibit the interaction between EthR and its DNA operator.
Materials:
-
Recombinant EthR protein
-
Biotinylated DNA fragment corresponding to the ethA promoter region
-
SPR instrument (e.g., Biacore)
-
SPR sensor chips (streptavidin-coated)
-
Running buffer (e.g., HBS-EP)
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Immobilize the biotinylated DNA on the streptavidin-coated sensor chip.
-
Prepare a solution of EthR protein in the running buffer.
-
Inject the EthR solution over the chip surface to establish a baseline binding signal.
-
Prepare serial dilutions of the test compound in running buffer containing a constant concentration of EthR.
-
Inject the EthR-compound mixtures over the DNA-immobilized surface.
-
Measure the decrease in the SPR signal, which corresponds to the inhibition of the EthR-DNA interaction.
-
Calculate the IC50 value, the concentration of the compound that inhibits 50% of the EthR-DNA binding.
In Vitro Ethionamide Boosting Assay (MIC Determination)
This whole-cell assay determines the minimum inhibitory concentration (MIC) of ethionamide against M. tuberculosis in the presence of an EthR inhibitor.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Ethionamide
-
Test compounds (e.g., this compound)
-
96-well microplates
-
Resazurin solution
Procedure:
-
Prepare a twofold serial dilution of ethionamide in a 96-well plate.
-
To each well, add a fixed, sub-inhibitory concentration of the test compound (e.g., 1 µM this compound).
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include control wells with ethionamide only, test compound only, and no drugs.
-
Incubate the plates at 37°C for 7-14 days.
-
Add resazurin solution to each well and incubate for a further 24-48 hours.
-
The MIC is defined as the lowest concentration of ethionamide that prevents the color change of resazurin from blue to pink (indicating bacterial growth).
-
Compare the MIC of ethionamide with and without the booster compound to determine the boosting effect.
Cytotoxicity Assay
This assay assesses the toxicity of the compound to mammalian cells.
Materials:
-
Human cell line (e.g., HepG2, a liver cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
Test compounds (e.g., this compound)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound.
-
Include control wells with vehicle (DMSO) only and a known cytotoxic agent as a positive control.
-
Incubate the plate at 37°C in a CO2 incubator for 24-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the CC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
In Vivo Efficacy in a Mouse Model of Tuberculosis
This experiment evaluates the ability of the EthR inhibitor to enhance the efficacy of ethionamide in a living organism.
Materials:
-
BALB/c mice
-
Mycobacterium tuberculosis H37Rv
-
Ethionamide
-
Test compound (e.g., this compound)
-
Formulation vehicle for oral or intravenous administration
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv.
-
After a pre-determined period to allow the infection to establish (e.g., 2-4 weeks), divide the mice into treatment groups:
-
Vehicle control
-
Ethionamide alone (standard dose)
-
Ethionamide alone (low dose)
-
Test compound alone
-
Low-dose ethionamide + test compound
-
-
Administer the treatments daily for a specified duration (e.g., 4 weeks).
-
At the end of the treatment period, euthanize the mice and harvest their lungs and spleens.
-
Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
-
Compare the bacterial load in the different treatment groups to determine the in vivo efficacy.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as an EthR inhibitor.
Experimental Workflow
Caption: Workflow for the evaluation of this compound.
This technical guide serves as a foundational resource for researchers interested in exploring this compound and similar EthR inhibitors as a novel strategy to combat MDR-TB. The provided protocols and conceptual framework are intended to facilitate further investigation into this promising area of tuberculosis drug development.
In Vitro Activity of Novel Inhibitors Against Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the in vitro evaluation of novel chemical entities against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. Due to the lack of publicly available data for the specific compound BDM31827, this document serves as a comprehensive template, detailing the requisite experimental protocols, data presentation formats, and visualizations for assessing the anti-tubercular activity of a hypothetical but representative compound, designated herein as BDM-X. The methodologies described are based on established and widely used in vitro screening assays for M. tuberculosis. This guide is intended to provide a framework for the systematic evaluation of new potential drug candidates.
Introduction
Tuberculosis remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. This underscores the urgent need for the discovery and development of new anti-tubercular agents with novel mechanisms of action. The initial in vitro characterization of a compound's activity against M. tuberculosis is a critical first step in the drug development pipeline. This involves determining the compound's potency, selectivity, and potential mechanism of action through a series of standardized assays.
This guide provides a detailed overview of the core in vitro assays used to characterize novel inhibitors of M. tuberculosis, using the hypothetical compound BDM-X as an example.
Quantitative In Vitro Activity of BDM-X
The primary measure of a compound's in vitro efficacy against M. tuberculosis is its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For slow-growing mycobacteria like M. tuberculosis, this incubation period is extended.
Table 1: Minimum Inhibitory Concentration (MIC) of BDM-X against M. tuberculosis H37Rv
| Assay Method | MIC (µg/mL) | MIC (µM) |
| Microplate Alamar Blue Assay (MABA) | 1.25 | 2.5 |
| Broth Microdilution (BMD) | 1.25 | 2.5 |
Table 2: In Vitro Cytotoxicity of BDM-X
| Cell Line | Assay | IC50 (µM) |
| Vero | Resazurin | > 50 |
| HepG2 | CellTiter-Glo | > 50 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MABA is a colorimetric assay widely used for anti-tubercular drug susceptibility screening. It utilizes the redox indicator Alamar Blue (resazurin), which changes from blue to pink in the presence of metabolically active cells.
Protocol:
-
Preparation of M. tuberculosis Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is grown to an optical density at 600 nm (OD600) of 0.6-0.8. The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compound (BDM-X) is serially diluted in a 96-well microplate.
-
Inoculation: The diluted bacterial suspension is added to each well containing the test compound.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
The BMD method is a standardized technique for determining the MIC of antimicrobial agents.
Protocol:
-
Inoculum and Compound Preparation: Similar to the MABA protocol, a standardized inoculum of M. tuberculosis H37Rv is prepared, and the test compound is serially diluted in 96-well plates.
-
Inoculation and Incubation: The bacterial suspension is added to the wells, and the plates are incubated at 37°C for 7-14 days.
-
Reading: The MIC is determined as the lowest concentration of the compound that shows no visible growth of the bacteria.
In Vitro Cytotoxicity Assay
To assess the selectivity of the compound, its cytotoxicity against mammalian cell lines is determined.
Protocol (using Vero cells):
-
Cell Culture: Vero cells are seeded in a 96-well plate and incubated at 37°C with 5% CO2 for 24 hours.
-
Compound Addition: The test compound is serially diluted and added to the cells.
-
Incubation: The plate is incubated for 48-72 hours.
-
Viability Assessment: Cell viability is measured using a resazurin-based assay or another suitable method. The half-maximal inhibitory concentration (IC50) is calculated.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro screening of novel anti-tubercular compounds.
In vitro screening workflow for anti-tubercular compounds.
Hypothetical Mechanism of Action: Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by BDM-X, leading to the disruption of a critical cellular process in M. tuberculosis.
Hypothetical inhibition of the mycolic acid synthesis pathway by BDM-X.
Conclusion
This technical guide provides a standardized framework for the in vitro evaluation of novel compounds against Mycobacterium tuberculosis. The detailed protocols for determining MIC and cytotoxicity, along with the structured data presentation and visualizations, offer a clear and comprehensive approach to the initial characterization of potential anti-tubercular drug candidates. While specific data for this compound is not available, the methodologies and templates presented here are readily applicable to any new compound undergoing preclinical assessment for its activity against M. tuberculosis.
Pharmacokinetics and pharmacodynamics of BDM31827
No Publicly Available Data on the Pharmacokinetics and Pharmacodynamics of BDM31827
As of the latest available information, there is no public data regarding the pharmacokinetics and pharmacodynamics of the compound this compound. A thorough search of scientific literature and drug development databases did not yield any studies detailing its absorption, distribution, metabolism, excretion (ADME), or its mechanism of action and effects on the body.
This lack of information prevents the creation of a technical guide, data tables, or visualizations as requested. The scientific community has not yet published research outlining the experimental protocols, quantitative data, or signaling pathways associated with this compound.
Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific publications and patent databases for any future disclosures of information related to this compound.
Technical Guide: Early-Stage Research on BDM Series as Ethionamide Boosters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethionamide (ETH) is a critical second-line pro-drug for the treatment of multidrug-resistant tuberculosis (MDR-TB). Its activation within Mycobacterium tuberculosis (Mtb) is a prerequisite for its antimycobacterial activity. This process is mediated by the monooxygenase EthA, the expression of which is negatively regulated by the transcriptional repressor EthR.[1][2] Consequently, the EthA/EthR axis presents a compelling target for therapeutic intervention. A promising strategy to enhance the efficacy of ethionamide and potentially overcome resistance is the use of "booster" compounds that inhibit EthR.
This technical guide focuses on the early-stage research of a series of small molecule EthR inhibitors, broadly classified under the "BDM" designation, with a particular focus on oxadiazole-containing compounds. While the specific compound BDM31827 was not prominently identified in the reviewed literature, this guide will detail the foundational research on closely related and well-documented analogues such as BDM31343 and BDM41906 . The objective is to provide a comprehensive overview of the mechanism of action, key quantitative data, and detailed experimental protocols for the evaluation of these ethionamide boosters.
Mechanism of Action: Ethionamide Activation and Boosting
Ethionamide, a pro-drug, requires bioactivation to exert its therapeutic effect. The activation pathway and the mechanism of boosting are illustrated below.
Caption: Ethionamide activation pathway and the mechanism of BDM boosters.
As depicted, EthR represses the transcription of the ethA gene. BDM compounds act as inhibitors of EthR, preventing its binding to the ethA promoter region. This derepression leads to an increased expression of EthA, which in turn enhances the conversion of ethionamide to its active form. The activated ethionamide then inhibits InhA, a key enzyme in the mycolic acid synthesis pathway, ultimately leading to bacterial cell death.[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for representative BDM compounds from early-stage research. This data highlights their potency in inhibiting EthR and boosting ethionamide's activity.
| Compound | Assay Type | Target/Organism | Metric | Value | Reference |
| BDM31343 | EthR-DNA Binding (SPR) | Purified EthR | IC₅₀ | 700 nM | [3] |
| Ethionamide Boosting (in vitro) | M. tuberculosis H37Rv | MIC Reduction | 10-fold | [3] | |
| In vivo Efficacy | M. tuberculosis-infected mice | Ethionamide Dose Reduction for similar CFU reduction | 3-fold | [4] | |
| BDM31381 | EthR-DNA Binding (SPR) | Purified EthR | IC₅₀ | 2.5 µM | [1] |
| Ethionamide Boosting (in vitro) | M. tuberculosis H37Rv | MIC Reduction | 20-fold | [1] | |
| ethA mRNA Expression | M. tuberculosis culture | Fold Increase | 35-fold | [1] | |
| BDM41906 | Ethionamide Boosting (in vitro) | M. tuberculosis | - | Improved stability in mice | [1] |
| Fragment 1 | Ethionamide Boosting (in vitro) | M. tuberculosis | MEC | 3.0 ± 1.8 µM | [5] |
| Compound 22 | Ethionamide Boosting (macrophage assay) | M. tuberculosis | EC₅₀ | <50 nM | [5] |
| Compound 28 | Ethionamide Boosting (macrophage assay) | M. tuberculosis | EC₅₀ | 50 nM | [5] |
| BVL-GSK-098 | Ethionamide Boosting (in vitro) | M. tuberculosis | MEC | 0.02 µM | [6] |
| In vivo Efficacy | - | Max. Effective Dose | 0.1 mg/kg | [6] |
IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; MEC: Minimum effective concentration; EC₅₀: Half-maximal effective concentration; SPR: Surface Plasmon Resonance; CFU: Colony Forming Units.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early-stage research of BDM compounds.
EthR-DNA Binding Assay (Fluorescence Polarization)
This assay is designed to quantify the inhibition of EthR binding to its DNA operator sequence by test compounds.
Workflow Diagram:
Caption: Workflow for the Fluorescence Polarization-based EthR-DNA binding assay.
Protocol:
-
Assay Buffer Preparation: Prepare a buffer suitable for maintaining the stability and activity of EthR, for example: 10 mM HEPES (pH 7.5), 300 mM NaCl, 1 mM DTT, and 5 mM MgCl₂.[7]
-
Fluorescently Labeled DNA Probe: Synthesize and purify a double-stranded DNA oligonucleotide corresponding to the EthR binding site within the ethA promoter. One strand should be labeled with a suitable fluorophore (e.g., FITC or TAMRA) at the 5' end. A typical concentration to use in the assay is 50 nM.[7]
-
EthR Protein Purification: Express and purify recombinant EthR protein from E. coli using standard chromatographic techniques. The purity should be >95% as assessed by SDS-PAGE.
-
Compound Preparation: Dissolve test compounds in 100% DMSO to create high-concentration stock solutions. Perform serial dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Setup: In a low-volume, non-binding black microplate, add the assay buffer, fluorescently labeled DNA probe (e.g., 50 nM final concentration), and purified EthR protein (concentration to be optimized, typically in the low micromolar range).
-
Compound Addition: Add the serially diluted test compounds to the wells. Include wells with DMSO only as a negative control (maximum binding) and wells without EthR as a positive control (minimum binding).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure fluorescence polarization using a suitable plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the EthR-DNA interaction.
In Vitro Mycobacterium tuberculosis Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)
This assay determines the minimum inhibitory concentration (MIC) of ethionamide in the presence and absence of a booster compound.
Protocol:
-
Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0, and then dilute it 1:100 in fresh 7H9 broth to obtain the final inoculum.
-
Compound Preparation: Prepare serial dilutions of ethionamide and the BDM booster compound in a 96-well microplate. For testing the boosting effect, a sub-inhibitory concentration of ethionamide (e.g., 1/10th of its MIC) is typically used in combination with serial dilutions of the booster.
-
Inoculation: Inoculate the wells with the prepared bacterial suspension. Include wells with bacteria only (growth control) and wells with media only (sterility control).
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After the incubation period, add a freshly prepared solution of Alamar Blue (resazurin) to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 16-24 hours.
-
Result Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change. The boosting effect is quantified by the reduction in the MIC of ethionamide in the presence of the BDM compound.
In Vivo Efficacy in a Mouse Model of Tuberculosis
This protocol outlines a general procedure for evaluating the in vivo efficacy of ethionamide boosters in an acute Mtb infection model.
Protocol:
-
Animal Model: Use a susceptible mouse strain, such as BALB/c mice.
-
Infection: Infect the mice intravenously or via aerosol with a known number of colony-forming units (CFUs) of M. tuberculosis H37Rv.
-
Treatment Groups: After a pre-treatment period to allow the infection to establish (e.g., 7-14 days), randomize the mice into different treatment groups:
-
Vehicle control
-
Ethionamide alone (at a standard and a reduced dose)
-
BDM compound alone
-
Ethionamide (at a reduced dose) in combination with the BDM compound
-
-
Drug Administration: Administer the drugs orally or via another appropriate route, once daily for a specified duration (e.g., 3-4 weeks).
-
Monitoring: Monitor the health of the mice throughout the experiment, including body weight measurements.
-
Outcome Assessment: At the end of the treatment period, euthanize the mice and aseptically harvest the lungs and spleens.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates supplemented with OADC.
-
CFU Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs.
-
Data Analysis: The efficacy of the treatment is determined by the reduction in the bacterial load (log₁₀ CFU) in the lungs and spleens of the treated groups compared to the vehicle control group. The boosting effect is demonstrated if the combination of a reduced dose of ethionamide and the BDM compound results in a significantly greater reduction in CFU than the reduced dose of ethionamide alone, and is comparable to the standard dose of ethionamide.[4]
Conclusion
The early-stage research on BDM compounds has provided a strong proof-of-concept for the strategy of boosting ethionamide efficacy through the inhibition of the EthR repressor. The data from in vitro and in vivo studies demonstrate that these compounds can significantly enhance the potency of ethionamide, potentially allowing for lower doses to be used in clinical settings, which could reduce its associated toxicity. This technical guide provides a foundational understanding and practical methodologies for researchers and drug development professionals interested in advancing this promising therapeutic approach for the treatment of tuberculosis. Further research and development of these and similar EthR inhibitors are warranted to translate these initial findings into clinical applications.
References
- 1. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. Synthetic EthR inhibitors boost antituberculous activity of ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethionamide: A “new” first-line drug for Tuberculosis? | Working Group for New TB Drugs [newtbdrugs.org]
- 5. Fragment-Sized EthR Inhibitors Exhibit Exceptionally Strong Ethionamide Boosting Effect in Whole-Cell Mycobacterium tuberculosis Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK and Bioversys advance ethionamide boosters for treating tuberculosis | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Evaluation of Novel Chemical Inhibitors in Mycobacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery and development of novel therapeutics. The following application notes provide a comprehensive framework for the initial characterization of novel chemical entities, such as the hypothetical compound BDM31827, against mycobacteria. These protocols are designed to be adapted by researchers for screening and evaluating the in vitro and ex vivo antimycobacterial activity of new compounds. The methodologies outlined are based on established practices in the field of tuberculosis drug discovery.
Initial Screening of Chemical Libraries
High-throughput screening (HTS) is a common starting point for identifying new antimycobacterial compounds.[1][2][3][4] This process involves testing large chemical libraries for their ability to inhibit mycobacterial growth.
Experimental Protocol: Whole-Cell Screening Assay
-
Bacterial Strain and Culture Conditions:
-
Use a suitable Mycobacterium strain, such as Mycobacterium smegmatis (a non-pathogenic, fast-growing surrogate) or fluorescent reporter strains of Mycobacterium bovis BCG or Mycobacterium tuberculosis.[4]
-
Culture the bacteria in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC or Luria-Bertani broth with Tween 80 to reduce clumping) to mid-log phase.[2]
-
-
Assay Preparation:
-
Dispense the bacterial culture into 96- or 384-well microplates.
-
Add the test compounds from a chemical library to the wells at a fixed concentration (e.g., 10-50 µM).[2] Include positive (e.g., rifampicin) and negative (e.g., DMSO) controls.
-
-
Incubation:
-
Incubate the plates at 37°C for a duration appropriate for the bacterial strain (e.g., 3-7 days for M. smegmatis, 7-14 days for M. tuberculosis).
-
-
Growth Inhibition Measurement:
-
Assess bacterial growth using a validated method:
-
-
Hit Identification:
-
Compounds that inhibit growth above a certain threshold (e.g., >90%) are considered "hits" and are selected for further characterization.
-
Workflow for Initial Screening
Caption: Workflow for high-throughput screening of chemical libraries.
Determination of Minimum Inhibitory Concentration (MIC)
Once a hit compound is identified, the next step is to determine its potency by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Preparation:
-
Prepare a serial dilution of the hit compound in the appropriate culture medium in a 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the mycobacterial strain (e.g., M. tuberculosis H37Rv) and add it to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 7-14 days.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (or color change in a REMA assay) is observed.[5]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC determines whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). It is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Protocol: MBC Assay
-
From MIC Plate:
-
Following the MIC determination, take an aliquot (e.g., 25 µL) from the wells of the MIC plate that show no visible growth.[5]
-
-
Plating:
-
Plate the aliquots onto solid agar medium (e.g., Middlebrook 7H10 or 7H11 agar supplemented with OADC).[6]
-
-
Incubation:
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.[5]
-
Summary of In Vitro Potency Data
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | M. tuberculosis H37Rv | [Insert Data] | [Insert Data] | [Calculate] | Bactericidal if ≤ 4 |
| Isoniazid | M. tuberculosis H37Rv | 0.025 - 0.05 | 0.05 - 0.1 | ~2 | Bactericidal |
| Rifampicin | M. tuberculosis H37Rv | 0.05 - 0.1 | 0.1 - 0.2 | ~2 | Bactericidal |
This table should be populated with experimentally derived data for this compound.
Evaluation of Intracellular Activity
Since M. tuberculosis is an intracellular pathogen, it is crucial to assess a compound's ability to inhibit its growth within host cells, such as macrophages.
Experimental Protocol: Macrophage Infection Assay
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., J774A.1 or THP-1) in 96-well plates.
-
-
Infection:
-
Infect the macrophages with M. tuberculosis (often using a fluorescent strain for easier quantification) at a specific multiplicity of infection (MOI).
-
-
Compound Treatment:
-
After allowing for phagocytosis, wash the cells to remove extracellular bacteria and add fresh medium containing serial dilutions of the test compound.
-
-
Incubation:
-
Incubate the infected cells for 4-6 days.
-
-
Quantification of Intracellular Growth:
-
Determine the extent of intracellular bacterial growth by:
-
Fluorescence Measurement: If a fluorescent bacterial strain was used.
-
CFU Enumeration: Lyse the macrophages and plate the lysate on solid agar to count bacterial colonies.
-
-
Workflow for Intracellular Efficacy Testing
Caption: Workflow for assessing intracellular antimycobacterial activity.
Hypothetical Mechanism of Action and Signaling Pathway
While the specific target of this compound is unknown, many novel antimycobacterials target essential cellular processes. A common target is the cell wall biosynthesis pathway, as it is unique to mycobacteria and essential for their survival.[7] For instance, a compound might inhibit an enzyme involved in mycolic acid synthesis.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of the MmpL3 transporter by this compound.
Conclusion
These application notes provide a standardized set of protocols for the initial in vitro and ex vivo characterization of novel antimycobacterial compounds. By following these workflows, researchers can systematically evaluate the potential of new chemical entities like this compound as future therapeutic agents against tuberculosis. Further studies would be required to elucidate the precise mechanism of action and to assess in vivo efficacy and safety.
References
- 1. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modifying Culture Conditions in Chemical Library Screening Identifies Alternative Inhibitors of Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of antitubercular compound library identifies novel ATP synthase inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilisation of the Prestwick Chemical Library to identify drugs that inhibit the growth of mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
BDM31827 solution preparation and storage conditions
Disclaimer
Following a comprehensive search of scientific literature and chemical supplier databases, no specific information could be found for a compound designated "BDM31827." This identifier does not correspond to a known commercially available research chemical or a compound described in published literature.
Therefore, the following application notes and protocols are provided as a generalized template. These guidelines are not specific to any particular compound and must be adapted based on the actual physicochemical properties, biological activity, and safety information of the molecule being investigated. Researchers, scientists, and drug development professionals should consult the manufacturer's specifications and relevant safety data sheets (SDS) before handling any new chemical compound.
Abstract
This document provides a template for developing application notes and protocols for a novel research compound, hypothetically designated this compound. It outlines the essential steps for solution preparation, storage, and the design of experimental workflows. The included diagrams and tables are illustrative and should be populated with actual experimental data.
Compound Handling and Storage
Proper handling and storage are critical to ensure the stability and activity of any research compound. The following table should be completed with data from the supplier or through in-house stability studies.
Table 1: Recommended Storage and Handling for a Novel Compound
| Parameter | Recommended Condition | Notes |
| Physical Form | e.g., Crystalline solid, Lyophilized powder | |
| Appearance | e.g., White to off-white powder | |
| Long-Term Storage | e.g., -20°C or -80°C | Protect from light and moisture. |
| Short-Term Storage (Solid) | e.g., 4°C | Desiccate. |
| Stock Solution Storage | e.g., -80°C in aliquots | Avoid repeated freeze-thaw cycles. |
| Shipping Condition | e.g., Ambient temperature, Blue ice |
Solution Preparation
The solubility of a compound is a key determinant of its utility in biological assays. Solubility testing in various solvents is a prerequisite for creating stock solutions.
Table 2: Solubility Profile
| Solvent | Solubility (at 25°C) | Observations |
| DMSO | e.g., >50 mg/mL | Clear solution. |
| Ethanol | e.g., <5 mg/mL | Suspension observed. |
| PBS (pH 7.4) | e.g., Insoluble | |
| Water | e.g., Insoluble |
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Pre-weighing: Equilibrate the vial containing the solid compound to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a specific amount of the compound (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound.
-
Solubilization: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath for 5-10 minutes) may be required for less soluble compounds.
-
Storage: Aliquot the stock solution into smaller volumes in light-protective tubes and store at -80°C.
Hypothetical Signaling Pathway and Experimental Workflow
For illustrative purposes, a hypothetical signaling pathway and a general experimental workflow are presented below. These diagrams should be replaced with pathways and workflows relevant to the actual biological target and application of the compound being studied.
Example Signaling Pathway: Inhibition of a Kinase Cascade
This diagram illustrates a scenario where a hypothetical compound, this compound, acts as an inhibitor of a kinase within a signaling cascade.
Caption: Hypothetical inhibition of the Kinase B signaling cascade by this compound.
General Experimental Workflow: Cell-Based Assay
This diagram outlines a typical workflow for testing the efficacy of a compound in a cell-based assay.
Caption: A generalized workflow for a cell-based compound screening assay.
Conclusion
The provided templates serve as a starting point for the development of comprehensive application notes and protocols for a new chemical entity. It is imperative that all sections are populated with empirically derived data specific to the compound of interest to ensure accurate and reproducible scientific outcomes. Always prioritize safety by consulting the relevant Safety Data Sheet before commencing any experimental work.
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of BDM31827 in Combination with Ethionamide against Mycobacterium tuberculosis
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutic strategies. One promising approach is the use of 'booster' compounds that enhance the efficacy of existing antitubercular drugs. Ethionamide is a second-line antitubercular agent, a prodrug that requires activation by the mycobacterial enzyme EthA to exert its therapeutic effect.[1][2][3] The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.[1][3][4]
BDM31827 is an investigational small molecule inhibitor of EthR. By inhibiting EthR, this compound is hypothesized to upregulate the expression of EthA, leading to increased activation of ethionamide and thereby potentiating its antimycobacterial activity.[4][5][6] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound in combination with ethionamide against M. tuberculosis using the checkerboard microdilution method.
Principle
The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.[6][7] This method involves testing serial dilutions of two drugs, both individually and in combination, against a standardized bacterial inoculum. The interaction between the drugs can be synergistic, additive, indifferent, or antagonistic, which is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[6][8]
Materials and Reagents
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
This compound powder
-
Ethionamide powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Resazurin sodium salt
-
Sterile distilled water
-
Incubator (37°C)
-
Biosafety cabinet (Class II or III)
-
Spectrophotometer or microplate reader
Experimental Workflow
Caption: Experimental workflow for determining the MIC of this compound in combination with ethionamide.
Signaling Pathway
Caption: Proposed mechanism of synergistic action between this compound and ethionamide.
Protocols
1. Preparation of Bacterial Inoculum
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC at 37°C until it reaches mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Adjust the turbidity of the bacterial culture with fresh 7H9 broth to match a 0.5 McFarland standard.
-
Dilute the adjusted bacterial suspension 1:20 in 7H9 broth to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL.
2. Preparation of Drug Stock Solutions
-
Prepare a 10 mg/mL stock solution of ethionamide in DMSO.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Further dilute the stock solutions in 7H9 broth to achieve the desired starting concentrations for the assay.
3. Checkerboard Assay Setup
-
In a 96-well microplate, serially dilute this compound twofold along the x-axis (e.g., columns 1-10).
-
Serially dilute ethionamide twofold along the y-axis (e.g., rows A-G).
-
The resulting matrix will contain various combinations of the two drugs.
-
Include a row with only serial dilutions of this compound and a column with only serial dilutions of ethionamide to determine their individual MICs.
-
Include a drug-free well as a growth control and a well with broth only as a sterility control.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the sterility control.
-
The final volume in each well should be 200 µL.
4. Incubation and MIC Determination
-
Seal the microplate and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of 0.01% resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest concentration of the drug(s) that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
Data Presentation
Table 1: MIC of this compound and Ethionamide Alone and in Combination
| Drug(s) | MIC (µg/mL) |
| This compound (alone) | MICA |
| Ethionamide (alone) | MICB |
| This compound (in combination) | MICA combo |
| Ethionamide (in combination) | MICB combo |
Table 2: Calculation of Fractional Inhibitory Concentration (FIC) Index
| Parameter | Formula | Value |
| FIC of this compound (FICA) | MICA combo / MICA | |
| FIC of Ethionamide (FICB) | MICB combo / MICB | |
| FIC Index (FICI) | FICA + FICB |
Interpretation of Results
The FIC index is used to interpret the interaction between the two drugs:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
A synergistic interaction between this compound and ethionamide would be indicated by an FICI of ≤ 0.5, suggesting that the combination is more effective than the individual drugs.
Conclusion
This application note provides a comprehensive protocol for determining the MIC of the novel EthR inhibitor this compound in combination with the established antitubercular drug ethionamide. The checkerboard assay and subsequent FIC index calculation offer a robust method to quantify the nature of the drug interaction. A synergistic relationship would support the development of this compound as a booster for ethionamide, potentially allowing for lower doses of ethionamide, which could reduce its associated toxicity and combat drug resistance in M. tuberculosis.
References
- 1. Fragment-Sized EthR Inhibitors Exhibit Exceptionally Strong Ethionamide Boosting Effect in Whole-Cell Mycobacterium tuberculosis Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic EthR inhibitors boost antituberculous activity of ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethionamide: A “new” first-line drug for Tuberculosis? | Working Group for New TB Drugs [newtbdrugs.org]
- 7. In silico identification of novel chemical compounds with antituberculosis activity for the inhibition of InhA and EthR proteins from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying EthR Regulation in M. tuberculosis with BDM31827
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutic strategies. One promising approach is to enhance the efficacy of existing anti-tubercular drugs. Ethionamide (ETH) is a crucial second-line pro-drug that requires activation by the mycobacterial monooxygenase EthA to inhibit mycolic acid synthesis.[1][2] However, the expression of the ethA gene is repressed by the transcriptional regulator EthR, limiting the bioactivation of ETH and consequently its therapeutic effectiveness.[3][4]
Small molecule inhibitors of EthR, such as BDM31827 and its analogs, have emerged as potent "boosters" of ethionamide. By binding to EthR, these inhibitors prevent its interaction with the ethA operator, leading to de-repression of ethA transcription and increased EthA production. This, in turn, enhances the activation of ethionamide, significantly lowering the minimal inhibitory concentration (MIC) of ETH against M. tuberculosis. This document provides detailed application notes and protocols for utilizing this compound and similar compounds to study EthR regulation in M. tuberculosis.
Mechanism of Action
The regulatory pathway of ethionamide activation is a critical target for intervention. EthR, a member of the TetR family of transcriptional repressors, binds to a specific operator sequence in the intergenic region between the ethA and ethR genes, effectively blocking the transcription of ethA.[5] EthA is a monooxygenase that converts the prodrug ethionamide into its active form, an ETH-NAD adduct. This active adduct then inhibits InhA, an enoyl-ACP reductase essential for mycolic acid biosynthesis, a key component of the mycobacterial cell wall.[2][6]
This compound and related compounds are designed to bind within a ligand-binding pocket of the EthR protein. This binding event induces a conformational change in EthR, which reduces its affinity for the DNA operator sequence.[4][7] The dissociation of EthR from the DNA allows for the transcription of ethA, leading to increased levels of the EthA enzyme and subsequent potentiation of ethionamide's anti-tubercular activity.
Data Presentation
| Compound | Assay Type | Parameter | Value (µM) | Reference |
| BDM31343 | EthR-DNA Interaction (SPR) | IC50 | Not Reported | [4] |
| BDM31343 | Ethionamide Boosting (in vitro) | EC50 | 1.5 | [3] |
| BDM31381 | EthR-DNA Interaction (SPR) | IC50 | 0.5 | [3] |
| BDM31381 | Ethionamide Boosting (in vitro) | EC50 | 0.1 | [3] |
Note: IC50 represents the concentration of the compound that inhibits 50% of the EthR-DNA interaction. EC50 is the concentration of the compound that gives half-maximal response in the ethionamide boosting assay.
Experimental Protocols
Thermal Shift Assay (TSA) for EthR-Ligand Binding
This assay assesses the direct binding of a compound to EthR by measuring the change in the protein's thermal stability upon ligand binding.
Materials:
-
Purified recombinant EthR protein
-
This compound or other test compounds
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument
-
96-well PCR plates
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
Protocol:
-
Prepare a 2x working solution of EthR protein in the assay buffer.
-
Prepare a series of 2x dilutions of the test compound in the assay buffer.
-
Prepare a 2x working solution of SYPRO Orange dye in the assay buffer.
-
In a 96-well PCR plate, add 10 µL of the 2x EthR solution to each well.
-
Add 10 µL of the 2x compound dilution to the respective wells. Include a DMSO-only control.
-
Add 5 µL of the 2x SYPRO Orange dye solution to each well.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
Analyze the data to determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of the compound indicates stabilization of the protein and suggests binding.
Surface Plasmon Resonance (SPR) for EthR-DNA Interaction
This biophysical technique measures the interaction between EthR and its DNA operator in real-time, allowing for the determination of binding kinetics and the inhibitory effect of compounds like this compound.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Streptavidin
-
Biotinylated DNA operator of ethA
-
Purified recombinant EthR protein
-
This compound or other test compounds
-
Running Buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 0.5 M NaOH)
Protocol:
-
Immobilize streptavidin on the CM5 sensor chip surface using standard amine coupling chemistry.
-
Capture the biotinylated ethA DNA operator on the streptavidin-coated surface.
-
For inhibition assays, pre-incubate EthR protein with varying concentrations of this compound for a defined period.
-
Inject the EthR or EthR-compound mixture over the DNA-functionalized sensor surface at a constant flow rate.
-
Monitor the change in resonance units (RU) to observe the binding of EthR to the DNA.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the complex.
-
Regenerate the sensor surface with the regeneration solution to remove bound protein.
-
Analyze the sensorgrams to determine the binding affinity (KD) and the IC50 of the inhibitor.
Ethionamide Boosting Assay in M. tuberculosis
This whole-cell assay determines the ability of a compound to enhance the antimicrobial activity of ethionamide against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain (or a fluorescent reporter strain)
-
Middlebrook 7H9 broth supplemented with ADC (or OADC) and Tween 80
-
Ethionamide (ETH)
-
This compound or other test compounds
-
96-well microplates
-
Resazurin dye (for viability assessment) or a plate reader for fluorescence/luminescence
Protocol:
-
Prepare a mid-log phase culture of M. tuberculosis.
-
Determine the Minimum Inhibitory Concentration (MIC) of ethionamide against the M. tuberculosis strain.
-
In a 96-well plate, prepare a two-fold serial dilution of the test compound.
-
To each well containing the compound, add a sub-inhibitory concentration of ethionamide (e.g., 1/10th of its MIC).
-
Inoculate each well with the M. tuberculosis culture to a final OD600 of ~0.05.
-
Include control wells with:
-
Bacteria only
-
Bacteria + ethionamide (at the sub-inhibitory concentration)
-
Bacteria + test compound only (to check for intrinsic antimicrobial activity)
-
-
Incubate the plates at 37 °C for 7-14 days.
-
Assess bacterial growth by measuring OD600, adding resazurin (colorimetric change indicates viability), or measuring fluorescence/luminescence if a reporter strain is used.
-
The Minimum Effective Concentration (MEC) or EC50 is the concentration of the booster compound that, in combination with the sub-inhibitory concentration of ethionamide, inhibits mycobacterial growth.
Mandatory Visualizations
Caption: EthR signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the identification and characterization of EthR inhibitors.
References
- 1. Mycobacterium tuberculosis bloodstream infection prevalence, diagnosis, and mortality risk in seriously ill adults with HIV: a systematic review and meta-analysis of individual patient data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Glucosinolate and Its Enzymatic Product in Moringa oleifera (Lam.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Quantitative Proteomic Differences between Mycobacterium tuberculosis Lineages with Altered Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Natural Products as Inhibitors of Shikimate Dehydrogenase from Methicillin-Resistant Staphylococcus aureus: Kinetic and Molecular Dynamics Simulations, and Biological Activity Studies [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: BDM31827 in Fragment-Based Drug Discovery
For Research Use Only. Not for use in diagnostic procedures.
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in modern drug discovery.[1][2][3][4] Unlike traditional high-throughput screening (HTS) which tests large, drug-like molecules, FBDD begins by screening small, low-molecular-weight compounds known as "fragments" (typically <300 Da).[2][5] These fragments, due to their smaller size and reduced complexity, can explore chemical space more effectively and often exhibit more efficient binding interactions with the target protein.[6] Although these initial hits typically have weak binding affinities (in the micromolar to millimolar range), their interactions are often high-quality, making them excellent starting points for optimization into potent and selective drug candidates.[6] The process generally involves identifying these initial fragment hits, validating their binding, and then using structure-guided methods to grow, link, or merge these fragments to enhance their affinity and develop them into lead compounds.[4][6]
BDM31827: A Novel Fragment Targeting BRD4
This compound is a novel fragment identified through a fragment screening campaign targeting the first bromodomain of Bromodomain-containing protein 4 (BRD4(1)). BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BRD4 is involved in the recruitment of transcriptional machinery to chromatin, thereby activating the transcription of key oncogenes such as MYC. Its role in cancer cell proliferation and survival has made it an attractive target for therapeutic intervention, particularly in oncology.
This compound represents a validated starting point for the development of potent and selective BRD4 inhibitors. These application notes provide an overview of the screening and characterization of this compound and offer detailed protocols for its application in a fragment-based drug discovery workflow.
Signaling Pathway of BRD4
Caption: Simplified signaling pathway of BRD4 in promoting cancer cell proliferation.
Experimental Workflow for Fragment-Based Drug Discovery using this compound
Caption: General workflow for fragment-based drug discovery.
Quantitative Data Summary
Table 1: Fragment Screening Hit Summary
| Fragment ID | Molecular Weight (Da) | Primary Screen (NMR) CSP (ppm) | Orthogonal Screen (SPR) KD (µM) | Ligand Efficiency (LE) |
| This compound | 185.2 | 0.15 | 250 | 0.35 |
| Frag_002 | 210.3 | 0.12 | 400 | 0.29 |
| Frag_003 | 160.1 | 0.08 | >1000 | - |
| Frag_004 | 230.5 | 0.18 | 300 | 0.31 |
Table 2: Biophysical Characterization of this compound Binding to BRD4(1)
| Technique | Parameter | Value |
| Surface Plasmon Resonance (SPR) | KD | 250 ± 25 µM |
| kon (M-1s-1) | 1.5 x 103 | |
| koff (s-1) | 0.375 | |
| Isothermal Titration Calorimetry (ITC) | KD | 280 ± 30 µM |
| ΔH (kcal/mol) | -8.5 | |
| -TΔS (kcal/mol) | 3.7 | |
| n (stoichiometry) | 0.98 |
Table 3: Initial Structure-Activity Relationship (SAR) for this compound Analogs
| Compound ID | Modification | BRD4(1) KD (µM) | Ligand Efficiency (LE) |
| This compound | - | 250 | 0.35 |
| This compound-A1 | Addition of methyl | 150 | 0.36 |
| This compound-A2 | Addition of chloro | 95 | 0.38 |
| This compound-A3 | Ring expansion | 400 | 0.30 |
Experimental Protocols
Protocol 1: Primary Fragment Screening by 1H-15N HSQC NMR
This protocol outlines the use of protein-observed Nuclear Magnetic Resonance (NMR) spectroscopy to screen for fragments that bind to the target protein.[7][8]
Materials:
-
15N-labeled BRD4(1) protein
-
Fragment library (e.g., 1000 compounds)
-
NMR buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 10% D2O)
-
NMR tubes
Procedure:
-
Protein Preparation: Prepare a stock solution of 15N-labeled BRD4(1) at 100 µM in NMR buffer.
-
Fragment Mixture Preparation: Prepare cocktails of 5-10 fragments at a concentration of 10 mM each in a compatible solvent (e.g., d6-DMSO).
-
NMR Sample Preparation: a. To an NMR tube, add the 15N-BRD4(1) solution to a final concentration of 50 µM. b. Add a fragment cocktail to a final concentration of 500 µM per fragment. c. Prepare a reference sample containing only the protein and the solvent.
-
NMR Data Acquisition: a. Acquire a 2D 1H-15N HSQC spectrum for the reference sample and for each sample containing a fragment cocktail.[8] b. Use a spectrometer operating at 600 MHz or higher.
-
Data Analysis: a. Overlay the spectra from the fragment-containing samples with the reference spectrum. b. Identify chemical shift perturbations (CSPs) of the protein's amide signals. A significant CSP indicates a potential binding event. c. Deconvolute the cocktails that show hits by testing each fragment individually to identify the specific binder.
Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to confirm the binding of hits from the primary screen and to determine their binding affinity (KD).[9][10]
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified BRD4(1) protein
-
Fragment hits (e.g., this compound)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: a. Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS. b. Inject the BRD4(1) protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to immobilize it on the chip surface. c. Deactivate any remaining active esters with ethanolamine.
-
Binding Analysis: a. Prepare a dilution series of the fragment (e.g., this compound) in running buffer, ranging from 1 µM to 1 mM. b. Inject the fragment solutions over the immobilized BRD4(1) surface, starting with the lowest concentration. c. Include buffer-only injections for double referencing.
-
Data Analysis: a. Subtract the reference surface and buffer-only injection signals from the binding data. b. Plot the steady-state response against the fragment concentration. c. Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
Protocol 3: Hit-to-Lead Optimization Strategy
Caption: Hit-to-lead optimization strategies for a fragment hit.
References
- 1. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Introduction to fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 6. Fragment-based Drug Discovery | Jubilant Biosys [jubilantbiosys.com]
- 7. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. academic.oup.com [academic.oup.com]
Application Note & Protocol: Co-crystallization of BDM31827 with EthR Protein
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the co-crystallization of the Mycobacterium tuberculosis transcriptional repressor EthR with the inhibitor BDM31827. The successful generation of high-quality crystals of this complex is a critical step for structure-based drug design, enabling the detailed analysis of molecular interactions and facilitating the development of more potent anti-tubercular agents.
The transcriptional repressor EthR controls the expression of EthA, a monooxygenase required to activate the pro-drug ethionamide.[1][2][3] Inhibition of EthR's DNA-binding activity by small molecules like this compound can derepress ethA expression, thereby increasing the efficacy of ethionamide.[4] Elucidating the crystal structure of the EthR-BDM31827 complex provides a high-resolution map of the binding site, which is invaluable for optimizing inhibitor design.
The following protocols are representative methodologies based on established techniques for the expression, purification, and crystallization of mycobacterial proteins and their complexes.[5][6]
Experimental Protocols
Expression and Purification of EthR Protein
This protocol describes the expression of N-terminally His-tagged EthR in E. coli and its subsequent purification.
a. Gene Cloning and Expression Vector The ethR gene (Rv3855) from M. tuberculosis H37Rv is cloned into a pET-based expression vector (e.g., pET28a), which appends a hexahistidine (6xHis) tag to the N-terminus for affinity purification.
b. Protein Expression
-
Transform the pET-EthR plasmid into E. coli BL21(DE3) cells.
-
Inoculate a 10 mL starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony and grow overnight at 37°C with shaking.
-
Use the starter culture to inoculate 1 L of LB broth with the same antibiotic. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to grow the culture for 16-20 hours at 18°C to enhance protein solubility.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
c. Cell Lysis and Lysate Clarification
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
d. Affinity Chromatography
-
Equilibrate a 5 mL Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5% glycerol).
-
Elute the His-tagged EthR protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5% glycerol).
-
Analyze the eluted fractions by SDS-PAGE for purity.
e. Size-Exclusion Chromatography (Gel Filtration)
-
Pool the pure fractions from the affinity chromatography step and concentrate them to approximately 2-3 mL using an appropriate centrifugal filter device.
-
Further purify the protein and perform a buffer exchange using a size-exclusion chromatography column (e.g., Superdex 75) pre-equilibrated with Gel Filtration Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Collect fractions corresponding to the monomeric or dimeric EthR peak.
-
Assess the purity of the final protein sample by SDS-PAGE. The protein should be >95% pure.
-
Measure the protein concentration using a spectrophotometer (A280) or a Bradford assay.
Co-crystallization of EthR with this compound
This protocol utilizes the sitting drop vapor diffusion method for co-crystallization.
a. Preparation of the Protein-Ligand Complex
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Dilute the purified EthR protein to a final concentration of 10 mg/mL in Gel Filtration Buffer.
-
Add the this compound stock solution to the protein solution to achieve a final ligand concentration that is in 3- to 5-fold molar excess over the protein. Ensure the final DMSO concentration does not exceed 2% (v/v) to avoid interference with crystallization.
-
Incubate the protein-ligand mixture on ice for 1-2 hours to allow for complex formation.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to remove any precipitate before setting up crystallization trials.
b. Crystallization Screening
-
Use commercially available sparse-matrix crystallization screens (e.g., Hampton Research Crystal Screen, Index Screen) to identify initial crystallization conditions.
-
Set up crystallization plates using the sitting drop vapor diffusion method.[7] In each well of a 96-well plate, mix 1 µL of the EthR-BDM31827 complex solution with 1 µL of the reservoir solution from the screen.
-
Seal the plates and incubate them at a constant temperature (e.g., 20°C).
-
Monitor the drops for crystal growth regularly over several weeks.
c. Optimization of Crystallization Conditions
-
Once initial "hits" (microcrystals, precipitates, or poor-quality crystals) are identified, perform optimization screens.[8]
-
Systematically vary the parameters of the initial hit condition, including precipitant concentration (e.g., PEG 3350), pH, and salt concentration, to improve crystal quality.
Data Presentation
The following tables summarize representative quantitative data expected from the successful expression, purification, and co-crystallization of the EthR-BDM31827 complex.
Table 1: Protein Purification Summary
| Purification Step | Total Protein (mg) | Purity (%) |
| Clarified Lysate | 250 | ~15 |
| Ni-NTA Elution | 35 | >90 |
| Size-Exclusion | 20 | >95 |
Table 2: Ligand Binding and Crystallographic Data
| Parameter | Value |
| Binding Affinity (ITC) | |
| K_d (this compound) | 2.5 µM |
| Optimal Crystallization Condition | |
| Precipitant | 18% w/v PEG 3350 |
| Buffer | 0.1 M Bis-Tris pH 6.5 |
| Salt | 0.2 M Li₂SO₄ |
| Temperature | 20°C |
| X-ray Data Collection Statistics | |
| PDB ID | (Hypothetical) |
| Resolution (Å) | 1.9 |
| Space Group | P2₁2₁2₁ |
| Unit Cell (a, b, c in Å) | 55.2, 85.1, 95.4 |
| Completeness (%) | 99.8 (99.1) |
| R_merge | 0.08 (0.45) |
| I/σ(I) | 15.2 (2.1) |
| Refinement Statistics | |
| R_work / R_free | 0.18 / 0.21 |
| Ramachandran Favored (%) | 98.5 |
(Values in parentheses are for the highest resolution shell.)
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow from gene to crystal structure.
Caption: Signaling pathway of EthR and its inhibition by this compound.
References
- 1. The Mycobacterium tuberculosis transcriptional repressor EthR is negatively regulated by Serine/Threonine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]
- 3. Structure of EthR in a ligand bound conformation reveals therapeutic perspectives against tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural activation of the transcriptional repressor EthR from Mycobacterium tuberculosis by single amino acid change mimicking natural and synthetic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for cloning, expression, and... | F1000Research [f1000research.com]
- 7. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 8. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing BDM31827 in Cellular Models of Tuberculosis Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of BDM31827, a novel compound with potential anti-tuberculosis activity, in cellular models of Mycobacterium tuberculosis (Mtb) infection. The following sections detail the methodologies for assessing the compound's efficacy, cytotoxicity, and potential mechanism of action within infected macrophages.
Introduction to Cellular Models of Tuberculosis
Cellular models are indispensable tools in tuberculosis research, providing a physiologically relevant environment to study the complex host-pathogen interactions and to screen for new therapeutic agents. Macrophages are the primary host cells for Mtb, making them the cornerstone of in vitro TB infection models.[1][2] These models allow for the controlled investigation of a compound's ability to inhibit intracellular bacterial growth and to modulate the host immune response.
Commonly used cell lines include human monocytic cell lines like THP-1, which can be differentiated into macrophage-like cells, and murine macrophage cell lines such as J774 and RAW264.7.[2] These models can be adapted to represent different stages of infection, including active replication and non-replicating persistence, which is crucial for evaluating drugs targeting latent TB.[3][4]
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for this compound's activity in various cellular assays. These tables are designed for easy comparison and interpretation of the compound's performance.
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Assay Type | Mtb Strain | This compound | Rifampicin (Control) |
| MIC50 (µM) | H37Rv | Data to be determined | 0.01 |
| MBC (µM) | H37Rv | Data to be determined | 0.1 |
| Intracellular EC50 (µM) in THP-1 macrophages | H37Rv | Data to be determined | 0.05 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | This compound CC50 (µM) |
| THP-1 Macrophages | Resazurin Assay | Data to be determined |
| HepG2 (Hepatocytes) | MTT Assay | Data to be determined |
| Vero Cells | Neutral Red Uptake | Data to be determined |
Table 3: Selectivity Index of this compound
| Parameter | Value |
| Selectivity Index (SI = CC50 / EC50) | Data to be determined |
Experimental Protocols
The following are detailed protocols for evaluating this compound in cellular models of Mtb infection.
General Reagents and Cell Culture
-
Cell Lines: THP-1 human monocytic leukemia cells (ATCC TIB-202).
-
Media: RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA).
-
Mtb Strain: Mycobacterium tuberculosis H37Rv.
-
Mtb Culture Media: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80.
Protocol 1: Determination of Intracellular Efficacy of this compound
This protocol assesses the ability of this compound to inhibit the growth of Mtb within macrophages.
Experimental Workflow:
Caption: Workflow for intracellular efficacy testing of this compound.
Methodology:
-
Cell Seeding and Differentiation:
-
Seed THP-1 monocytes in a 96-well plate at a density of 5 x 104 cells/well.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, aspirate the media and wash the adherent macrophages twice with fresh RPMI-1640.
-
Add fresh, antibiotic-free media and allow the cells to rest for 24 hours.
-
-
Infection with M. tuberculosis :
-
Prepare a single-cell suspension of Mtb H37Rv and adjust the optical density to achieve a multiplicity of infection (MOI) of 10 bacilli per macrophage.
-
Infect the differentiated THP-1 cells and incubate for 4 hours at 37°C.
-
Wash the cells three times with warm RPMI-1640 to remove extracellular bacteria.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640.
-
Add the compound dilutions to the infected cells. Include a vehicle control (DMSO) and a positive control (Rifampicin).
-
Incubate the plates for 72 hours at 37°C.
-
-
Enumeration of Intracellular Bacteria:
-
After incubation, lyse the macrophages with 0.1% saponin.
-
Perform serial dilutions of the cell lysate and plate on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria. The EC50 is calculated as the concentration of this compound that reduces CFU by 50% compared to the vehicle control.
-
Protocol 2: Cytotoxicity Assay
This protocol determines the toxicity of this compound to mammalian cells.
Methodology:
-
Cell Seeding:
-
Seed THP-1 macrophages (differentiated as in Protocol 1), HepG2 cells, or Vero cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the cells.
-
Incubate for 72 hours at 37°C.
-
-
Viability Assessment (Resazurin Assay):
-
Add resazurin solution to each well and incubate for 4-6 hours.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Calculate the cell viability as a percentage of the vehicle control. The CC50 is the concentration of this compound that reduces cell viability by 50%.
-
Hypothetical Signaling Pathway Modulation by this compound
Understanding the mechanism of action of a novel compound is crucial. The following diagram illustrates a hypothetical signaling pathway that this compound might modulate to enhance the anti-mycobacterial response in macrophages. This is based on known pathways involved in the host response to Mtb infection.[5][6][7]
Caption: Hypothetical enhancement of NF-κB signaling by this compound.
This proposed mechanism suggests that this compound may enhance the activation of TAK1, a key kinase in the Toll-like receptor (TLR) signaling pathway. This leads to a more robust activation of the NF-κB transcription factor, resulting in increased production of pro-inflammatory cytokines that are crucial for controlling Mtb infection.[6]
Concluding Remarks
The protocols and frameworks provided in these application notes offer a robust starting point for the comprehensive evaluation of this compound in cellular models of tuberculosis. By systematically determining its intracellular efficacy, cytotoxicity, and potential mechanism of action, researchers can build a strong data package to support the further development of this compound as a potential anti-tuberculosis therapeutic. Future work should focus on validating these findings in more complex models, such as 3D granuloma models or in vivo animal models, to better predict clinical efficacy.[8]
References
- 1. Model systems to study Mycobacterium tuberculosis infections: an overview of scientific potential and impediments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Model systems to study Mycobacterium tuberculosis infections: an overview of scientific potential and impediments [frontiersin.org]
- 3. A Physiologically Relevant In Vitro Model of Nonreplicating Persistent Mycobacterium tuberculosis in Caseum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modelling a Silent Epidemic: A Review of the In Vitro Models of Latent Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of antigen presentation by Mycobacterium tuberculosis: a role for Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Synergistic Effect of BDM31827
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the synergistic antimicrobial effects of BDM31827, a novel inhibitor of the Mycobacterium tuberculosis transcriptional repressor EthR, when used in combination with the second-line antitubercular drug ethionamide.
Introduction
Tuberculosis remains a significant global health threat, with the rise of multidrug-resistant strains (MDR-TB) necessitating the development of new therapeutic strategies. One promising approach is to enhance the efficacy of existing antibiotics. Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA to exert its therapeutic effect. The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR. This compound is a small molecule inhibitor of EthR. By binding to EthR, this compound prevents it from repressing ethA transcription, leading to increased EthA production and enhanced activation of ethionamide. This synergistic interaction has the potential to lower the required therapeutic dose of ethionamide, thereby reducing its associated toxicity and combating drug resistance.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the transcriptional repressor EthR in Mycobacterium tuberculosis. EthR binds to the operator region of the ethA gene, preventing its transcription. The ethA gene encodes the monooxygenase EthA, which is essential for the activation of the prodrug ethionamide into its active, bactericidal form. By inhibiting EthR, this compound effectively "boosts" the activity of ethionamide. The binding of this compound to the ligand-binding domain of EthR, specifically interacting with residues such as Asn179, induces a conformational change in the repressor, preventing its binding to the ethA operator. This leads to the de-repression of ethA transcription, increased levels of the EthA enzyme, and consequently, more efficient activation of ethionamide.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data for the synergistic interaction between this compound and ethionamide against Mycobacterium tuberculosis H37Rv. This data is for illustrative purposes to demonstrate the expected outcomes from the protocols described below.
| Compound | IC50 (alone) (µM) | IC50 (in combination) (µM) | Combination Index (CI) | Synergy |
| This compound | > 50 | 1.5 | < 0.5 | Strong Synergy |
| Ethionamide | 2.5 | 0.2 | < 0.5 | Strong Synergy |
Note: The Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the synergistic effects of this compound and ethionamide.
This protocol determines the in vitro synergistic activity of this compound and ethionamide against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)
-
This compound stock solution (in DMSO)
-
Ethionamide stock solution (in DMSO)
-
96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Plate reader
Procedure:
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.
-
-
Drug Dilution Series:
-
Prepare serial dilutions of this compound and ethionamide in 7H9 broth in separate 96-well plates. A typical 8-point dilution series is recommended, starting from a concentration several-fold higher than the expected inhibitory concentration.
-
-
Checkerboard Plate Setup:
-
In a new 96-well plate, add 50 µL of the appropriate this compound dilution along the x-axis.
-
Add 50 µL of the appropriate ethionamide dilution along the y-axis.
-
The final plate will contain a matrix of this compound and ethionamide concentrations. Include wells with each drug alone and a drug-free control.
-
Add 100 µL of the prepared bacterial suspension to each well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Assessment of Bacterial Growth:
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Incubate for an additional 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
Read the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth (no color change).
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpret the FICI values: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates an indifferent effect; FICI > 4 indicates antagonism.
-
This protocol assesses the synergistic activity of this compound and ethionamide within a biologically relevant host cell model.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis H37Rv strain
-
This compound and ethionamide
-
Sterile water
-
7H11 agar plates
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 monocytes in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Differentiate the monocytes into macrophages by treating with PMA (20 ng/mL) for 24-48 hours.
-
Wash the cells with fresh RPMI-1640 medium to remove PMA and allow them to rest for 24 hours.
-
-
Macrophage Infection:
-
Infect the differentiated macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours at 37°C.
-
Wash the cells three times with warm RPMI-1640 to remove extracellular bacteria.
-
-
Drug Treatment:
-
Add fresh RPMI-1640 medium containing serial dilutions of this compound, ethionamide, or their combination to the infected macrophages. Include a drug-free control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assessment of Intracellular Bacterial Viability:
-
After incubation, lyse the macrophages with sterile water for 15 minutes.
-
Prepare serial dilutions of the cell lysates in 7H9 broth.
-
Plate the dilutions on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFUs) on the agar plates.
-
Compare the CFU counts from the drug-treated wells to the untreated control wells to determine the reduction in intracellular bacterial growth.
-
Plot the dose-response curves for each drug alone and in combination to visualize the synergistic effect.
-
Experimental Workflow and Logic
The assessment of synergy between this compound and ethionamide follows a logical progression from in vitro characterization to a more complex intracellular model.
Probing the Function of Mycobacterium tuberculosis EthR with BDM Chemical Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for utilizing BDM series compounds as chemical probes to investigate the function of the Mycobacterium tuberculosis transcriptional repressor, EthR. EthR is a critical regulator of the bioactivation of the second-line antitubercular drug ethionamide. Small molecule inhibitors of EthR, such as the BDM compounds, act as "ethionamide boosters," enhancing the efficacy of this antibiotic. This guide offers a comprehensive resource for researchers in tuberculosis drug discovery, detailing the mechanism of action, providing quantitative data for representative BDM compounds, and outlining step-by-step protocols for key biochemical and cellular assays.
Note on BDM31827: Initial searches for a compound specifically designated "this compound" did not yield any specific results in the context of EthR inhibition. It is presumed that this may be a typographical error. This document will therefore focus on well-characterized BDM compounds, such as BDM31343, BDM31381, and BDM41906, as exemplary chemical probes for EthR function.
Introduction: EthR as a Therapeutic Target
Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains.[1] Ethionamide is a crucial second-line drug for treating multidrug-resistant tuberculosis; however, its efficacy is often limited by poor patient tolerance due to severe side effects at therapeutic doses.[1]
Ethionamide is a prodrug that requires activation by the mycobacterial monooxygenase, EthA, to exert its therapeutic effect.[1] The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.[1] By binding to the promoter region of the ethA gene, EthR effectively suppresses the production of the EthA enzyme, thereby limiting the activation of ethionamide and contributing to intrinsic resistance.
Small molecule inhibitors that bind to EthR and disrupt its DNA-binding activity can de-repress the expression of ethA. This leads to increased levels of the EthA enzyme, enhanced activation of ethionamide, and consequently, a significant boost in its antimycobacterial potency.[1] These EthR inhibitors, often referred to as "ethionamide boosters," present a promising strategy to improve the therapeutic index of ethionamide, potentially allowing for lower, better-tolerated doses. The BDM series of compounds are among the most well-characterized EthR inhibitors to date.
Mechanism of Action of BDM Chemical Probes
BDM compounds are small molecule inhibitors that bind to a hydrophobic pocket within the EthR protein. This binding event induces a conformational change in EthR, which in turn allosterically prevents its binding to the operator DNA sequence in the ethA-ethR intergenic region. By inhibiting the repressor function of EthR, BDM compounds effectively "switch on" the expression of the ethA gene.
Caption: Mechanism of EthR Repression and BDM-mediated De-repression.
Quantitative Data for Representative BDM Probes
The following table summarizes the in vitro and in-bacterio activities of representative BDM compounds as EthR inhibitors and ethionamide boosters.
| Compound | Target-Based Assay (IC50, µM) | Cellular Assay (EC50, µM) | Ethionamide Boosting (Fold Reduction in MIC) | Reference |
| BDM31343 | 1.5 (SPR) | 1.5 | >10 | [1] |
| BDM31381 | 0.5 (SPR) | 0.1 | >10 | |
| BDM41906 | Not Reported | 0.04 (Macrophage Assay) | Not Reported | [2] |
| Fragment 1 | - | 3.0 (MEC) | ~7.5 | [3] |
IC50: The concentration of the compound that inhibits 50% of the interaction between EthR and its DNA operator. EC50: The concentration of the compound that provides 50% of the maximal ethionamide boosting effect in a cellular assay. MEC: Minimum Effective Concentration. Fold Reduction in MIC: The factor by which the Minimum Inhibitory Concentration (MIC) of ethionamide is reduced in the presence of the BDM compound.
Experimental Protocols
The following protocols provide detailed methodologies for characterizing BDM compounds as EthR chemical probes.
Protocol 1: Determination of EthR-Inhibitor Binding Affinity using Surface Plasmon Resonance (SPR)
This protocol outlines a method to measure the binding affinity of BDM compounds to immobilized EthR protein.
References
- 1. Synthetic EthR inhibitors boost antituberculous activity of ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethionamide boosters. 2. Combining bioisosteric replacement and structure-based drug design to solve pharmacokinetic issues in a series of potent 1,2,4-oxadiazole EthR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-Sized EthR Inhibitors Exhibit Exceptionally Strong Ethionamide Boosting Effect in Whole-Cell Mycobacterium tuberculosis Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BDM31827 solubility issues and solutions
Important Notice: Publicly available scientific literature and chemical databases do not contain information on a compound with the identifier "BDM31827." The following troubleshooting guide is a template created for a hypothetical compound, "HypotheticalCompound-XYZ," to demonstrate the format and depth of technical support that can be provided when specific details about a molecule are known. Please substitute "HypotheticalCompound-XYZ" with the correct compound name and its specific properties to address your particular issues.
Frequently Asked Questions (FAQs) for HypotheticalCompound-XYZ
Q1: What is the recommended solvent for dissolving HypotheticalCompound-XYZ?
A1: HypotheticalCompound-XYZ is sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1][2][3] For most in vitro assays, a final DMSO concentration of less than 0.1% in the culture medium is advised to avoid solvent-induced cytotoxicity.
Q2: I observed precipitation when I added my HypotheticalCompound-XYZ stock solution to the cell culture medium. What could be the cause and how can I prevent this?
A2: Precipitation of compounds in cell culture media is a common issue that can arise from several factors.[4][5] For HypotheticalCompound-XYZ, this is often due to its low aqueous solubility. Here are some potential causes and solutions:
-
High Final Concentration: The final concentration of HypotheticalCompound-XYZ in your medium may exceed its solubility limit.
-
Improper Dilution Technique: Adding the DMSO stock directly to the full volume of media can cause the compound to crash out of solution.
-
Temperature Shifts: Moving solutions between different temperatures (e.g., from room temperature to a 37°C incubator) can affect solubility.[4]
-
Media Components: Components in the serum or media supplements can sometimes interact with the compound, leading to precipitation.[6]
To prevent precipitation, we recommend a serial dilution method. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Issue 1: Persistent Precipitation in Cell Culture Media
If you continue to observe precipitation after following the recommended dilution protocol, consider the following advanced troubleshooting steps:
-
Pre-warming the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound.[7]
-
Solubilizing Agents: For particularly challenging applications, the use of a non-ionic surfactant like Tween 20 in the initial stock solution can aid in solubility. However, the compatibility and potential effects of such agents on your specific cell line and assay should be validated first.[7]
-
pH Adjustment: The solubility of some compounds is pH-dependent. While altering media pH is generally not recommended as it can affect cell health, in specific assay buffers, slight adjustments might be possible.[8]
Quantitative Solubility Data for HypotheticalCompound-XYZ
| Solvent | Solubility | Temperature (°C) | Notes |
| DMSO | > 50 mg/mL | 25 | Clear solution |
| Ethanol | ~5 mg/mL | 25 | May require warming |
| PBS (pH 7.4) | < 10 µg/mL | 25 | Prone to precipitation |
| Cell Culture Media + 10% FBS | ~ 25 µM | 37 | Dependent on media formulation |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of HypotheticalCompound-XYZ in DMSO
-
Weighing: Accurately weigh out the required amount of HypotheticalCompound-XYZ powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into your aqueous cell culture medium.
-
Intermediate Dilution: Prepare an intermediate dilution of your 10 mM stock solution in pre-warmed (37°C) cell culture medium without serum. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in serum-free medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the intermediate dilution to your final volume of complete cell culture medium (containing serum) to reach the desired final concentration.
-
Mixing: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming and protein denaturation.
Visualizations
Signaling Pathway of HypotheticalCompound-XYZ
Assuming HypotheticalCompound-XYZ is an inhibitor of the PI3K/Akt signaling pathway, the following diagram illustrates its mechanism of action.
Caption: Mechanism of action for HypotheticalCompound-XYZ.
Experimental Workflow for Solubility Troubleshooting
The following diagram outlines the logical steps to troubleshoot solubility issues with HypotheticalCompound-XYZ.
Caption: Workflow for troubleshooting solubility issues.
References
- 1. scribd.com [scribd.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acid precipitation of mammalian cell fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BDM31827 Concentration for Ethionamide Synergy
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of BDM31827 to enhance the antimycobacterial activity of ethionamide against Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
1. What is the mechanism of synergy between this compound and ethionamide?
Ethionamide (ETH) is a pro-drug that requires activation by the mycobacterial enzyme EthA to become effective.[1][2] The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.[1][3] this compound is an inhibitor of EthR. By binding to EthR, this compound prevents it from repressing ethA transcription, leading to increased production of the EthA enzyme.[3][4] This, in turn, enhances the activation of ethionamide, resulting in a more potent bactericidal effect.[3] Studies have shown that EthR inhibitors can increase the levels of ethA mRNA significantly.[3]
2. What is the expected fold-reduction in the Minimum Inhibitory Concentration (MIC) of ethionamide when used in combination with this compound?
The combination of an EthR inhibitor like this compound with ethionamide can lead to a significant reduction in the MIC of ethionamide. Published data on similar EthR inhibitors have demonstrated a 10- to 20-fold reduction in the ethionamide MIC against M. tuberculosis.[3]
3. How can I determine the optimal concentrations of this compound and ethionamide for synergy?
The checkerboard assay is the standard method for determining the synergistic effect of two antimicrobial agents.[5][6][7] This assay allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, indifferent, or antagonistic).[5]
4. What is the Fractional Inhibitory Concentration (FIC) index and how is it interpreted?
The FIC index is a quantitative measure of the synergistic effect. It is calculated as follows:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The results are typically interpreted as:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in MIC values between replicates. | Inconsistent inoculum density. Pipetting errors. Contamination of cultures. | Ensure a standardized inoculum is prepared to the correct McFarland standard for each experiment. Use calibrated pipettes and proper pipetting techniques. Maintain sterile technique throughout the assay setup. |
| No observed synergy (FIC index > 0.5). | The M. tuberculosis strain may have a mutation in the ethA gene, rendering it resistant to ethionamide activation. The concentration range of this compound is too low to effectively inhibit EthR. The compound (this compound) may have degraded. | Sequence the ethA gene of the test strain to check for resistance mutations. Expand the concentration range of this compound tested in the checkerboard assay. Use a fresh stock of this compound and protect it from light and excessive freeze-thaw cycles. |
| Growth observed in all wells, including controls. | The inoculum was too dense. The incubation time was too long. The antimicrobial agents are inactive. | Prepare a fresh inoculum at the correct density. Optimize the incubation time for your specific M. tuberculosis strain. Verify the activity of the drug stocks with a known susceptible control strain. |
| No growth observed in any wells, including the growth control. | The inoculum was not viable or was too dilute. The culture medium was not prepared correctly. The incubator conditions were incorrect. | Use a fresh, viable culture to prepare the inoculum. Ensure the culture medium is prepared according to the manufacturer's instructions. Verify the temperature and CO2 levels (if applicable) of the incubator. |
Data Presentation
Table 1: Expected Reduction in Ethionamide MIC with an EthR Inhibitor
| Compound Combination | Fold Reduction in Ethionamide MIC | Reference |
| Ethionamide + EthR Inhibitor (e.g., BDM series) | 10- to 20-fold | [3] |
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 and ≤ 4.0 | Additive / Indifference |
| > 4.0 | Antagonism |
Experimental Protocols
Checkerboard Assay for this compound and Ethionamide Synergy
This protocol is adapted from standard checkerboard assay methods.[5][8]
1. Preparation of Reagents and Media:
-
Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase).
-
Prepare stock solutions of this compound and ethionamide in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Prepare a series of working solutions for each compound by serial dilution.
2. Inoculum Preparation:
-
Culture M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Dilute the adjusted inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microplate.
3. Assay Setup:
-
Use a 96-well microtiter plate.
-
Add 50 µL of 7H9 broth to all wells.
-
Along the x-axis, create a two-fold serial dilution of ethionamide.
-
Along the y-axis, create a two-fold serial dilution of this compound.
-
The final volume in each well containing the drug dilutions should be 100 µL.
-
Include wells with each drug alone (MIC controls) and a drug-free well (growth control).
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well.
4. Incubation:
-
Seal the plates with a breathable membrane or in a way that prevents evaporation but allows for gas exchange.
-
Incubate the plates at 37°C for 7-14 days, or until visible growth is observed in the growth control well.
5. Data Analysis:
-
Determine the MIC for each drug alone and in combination by visual inspection for the lowest concentration that inhibits growth.
-
Calculate the FIC for each drug at each inhibitory concentration combination.
-
Calculate the FIC index to determine the nature of the interaction.
Visualizations
Caption: Mechanism of this compound and Ethionamide Synergy.
Caption: Experimental Workflow for Checkerboard Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethionamide Population Pharmacokinetic Model and Target Attainment in Multidrug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic EthR inhibitors boost antituberculous activity of ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
BDM31827 stability in different experimental media
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for BDM31827. This resource is designed to provide comprehensive guidance on the stability, handling, and use of this compound in various experimental media. As specific stability data for this compound is not publicly available, this guide is based on best practices for handling hydrophobic small molecules, a common class of compounds in drug discovery.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2][3] To ensure complete dissolution, it is advisable to weigh the compound accurately, add the calculated volume of high-purity, anhydrous DMSO, and facilitate dissolution by vortexing or gentle warming.[1][2] Stock solutions should be prepared at a concentration that is at least 1000 times higher than the final desired experimental concentration to keep the final DMSO concentration in your assay below 0.1%.[3]
Q2: What is the recommended storage condition for this compound stock solutions?
A2: Once prepared, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4][5] Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[6]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: this compound, being a hydrophobic compound, is expected to have very low solubility in aqueous buffers such as Phosphate-Buffered Saline (PBS). Direct dissolution in PBS is likely to be unsuccessful. The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer.[6]
Q4: My compound precipitates when I dilute the DMSO stock solution in cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds.[4][7] This "crashing out" occurs due to the rapid change in solvent polarity. To avoid this, a stepwise dilution approach is recommended.[6] Instead of adding the small volume of DMSO stock directly into the final volume of media, first create an intermediate dilution in a smaller volume of media, then add this to the final volume. Performing the dilution into media that is at 37°C and gently vortexing during the addition can also help maintain solubility.[4]
Q5: What is the maximum final concentration of DMSO that is safe for my cell culture experiments?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity to the cells. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with ≤ 0.1% being ideal.[3][6] It is crucial to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your experimental samples.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation upon dilution in aqueous buffer (PBS, cell culture media) | Rapid change in solvent polarity from DMSO to the aqueous medium.[4][7] | Perform a stepwise or serial dilution. Add the DMSO stock dropwise to the aqueous medium while gently vortexing.[4][6] |
| The final concentration of the compound exceeds its solubility limit in the aqueous medium. | Lower the final concentration of the compound in the working solution. | |
| Interaction with components in the cell culture medium (e.g., salts, proteins).[4][7] | Test the solubility in a simpler buffer like PBS to determine if media components are the cause. Consider using a different cell culture medium formulation if possible.[4] | |
| Cloudiness or turbidity in the cell culture medium after adding the compound | Formation of fine, suspended precipitate.[4][7] | Visually inspect the medium under a microscope to confirm the presence of precipitate. Implement the solutions for compound precipitation mentioned above. |
| Could be microbial contamination. | Check for other signs of contamination, such as a rapid change in medium pH (color change) and the presence of motile microorganisms under high magnification.[4] | |
| Inconsistent experimental results | Degradation of the compound in the stock solution or working solution. | Prepare fresh stock solutions and use them immediately. Avoid repeated freeze-thaw cycles of stock solutions.[4][5] Check for compound stability at the experimental temperature (e.g., 37°C) over the duration of the experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Work in a clean, sterile environment, such as a laminar flow hood.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes or gently warm it to 37°C until the compound is fully dissolved.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store at -20°C or -80°C.[6]
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
-
Pre-warm Medium: Pre-warm the desired volume of cell culture medium to 37°C.
-
Intermediate Dilution: Prepare an intermediate dilution by adding 1 µL of the 10 mM DMSO stock solution to 99 µL of pre-warmed cell culture medium. This results in a 100 µM solution with 1% DMSO. Gently vortex to mix.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to get a final volume of 1 mL. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Mixing and Use: Gently mix the final working solution before adding it to your cell culture plates.
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of cell culture medium to achieve the same final DMSO concentration of 0.1%.
Stability Data Summary
As specific quantitative stability data for this compound is not available, the following table provides a qualitative summary of the expected stability based on the general properties of hydrophobic compounds.
| Experimental Medium | Expected Stability | Key Considerations |
| Anhydrous DMSO | High (when stored properly) | Store in small aliquots at -20°C or -80°C to prevent degradation from moisture and repeated freeze-thaw cycles. |
| Phosphate-Buffered Saline (PBS) | Low to Moderate | Prone to precipitation, especially at higher concentrations. Prepare fresh for each experiment. |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Low to Moderate | Stability can be influenced by medium components, pH, and temperature.[4][7] Prone to precipitation. Prepare fresh and use immediately. |
Signaling Pathway and Experimental Workflow
Hypothetical Signaling Pathway: this compound as an Inhibitor of the PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival.[8][9][10] Its dysregulation is often implicated in diseases such as cancer.[10][11][12] In this hypothetical scenario, this compound acts as an inhibitor of Akt (also known as Protein Kinase B).
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow: Preparation of this compound Working Solution
This diagram illustrates the recommended workflow for preparing a working solution of this compound from a DMSO stock for use in cell culture experiments.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting inconsistent results with BDM31827 assays
Disclaimer: No specific information is publicly available for a compound designated "BDM31827." The following troubleshooting guide and FAQs are based on common challenges and results observed with well-characterized RAF inhibitors. This information is intended to serve as a general guideline for researchers working with novel RAF inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RAF inhibitors?
RAF inhibitors are a class of targeted cancer therapies designed to block the activity of the RAF family of serine/threonine-specific protein kinases. In many cancers, a mutation in the BRAF gene, most commonly the V600E mutation, leads to a constitutively active BRAF protein that drives tumor growth through the MAPK/ERK signaling pathway.[1][2] RAF inhibitors are ATP-competitive, binding to the kinase domain of BRAF to prevent its signaling activity.[2] However, some inhibitors can also affect other RAF isoforms like ARAF and CRAF.[1][3]
Q2: What is paradoxical activation and why is it a concern?
Paradoxical activation is a phenomenon where RAF inhibitors, intended to suppress the MAPK pathway, can paradoxically increase its activity in cells with wild-type BRAF and an upstream activating mutation (e.g., in RAS).[1][3][4] This occurs because inhibitor binding can promote the dimerization of RAF proteins, leading to the transactivation of one protomer by the other.[3] This can result in unintended cell proliferation and has been associated with the development of secondary skin cancers in patients treated with first-generation RAF inhibitors.[3][4]
Q3: What are the common mechanisms of resistance to RAF inhibitors?
Resistance to RAF inhibitors is a significant clinical challenge and can arise through various mechanisms that reactivate the MAPK pathway.[2][4][5] These include:
-
Secondary mutations: Acquired mutations in genes downstream of BRAF, such as MEK1/2, can reactivate the pathway.[4][5]
-
Upregulation of receptor tyrosine kinases (RTKs): Increased signaling from RTKs can lead to the reactivation of the MAPK pathway.
-
BRAF amplification: Increased copy number of the mutant BRAF gene can overcome the inhibitory effect of the drug.[5]
-
Alternative splicing of BRAF: This can lead to the formation of RAF dimers that are resistant to inhibitors.[4]
-
Activation of bypass pathways: Signaling through alternative pathways, such as the PI3K/AKT pathway, can promote cell survival.[4]
Troubleshooting Guide for Inconsistent this compound Assay Results
Issue 1: Higher than expected cell viability or proliferation after treatment.
This could be indicative of paradoxical activation or the development of resistance.
Possible Causes & Solutions
| Cause | Recommended Action |
| Paradoxical Activation | 1. Genotype your cells: Confirm the BRAF and RAS mutation status of your cell line. Paradoxical activation is common in BRAF wild-type, RAS-mutant cells.[1] 2. Titrate your inhibitor: Perform a dose-response curve to observe if you see a bell-shaped curve, which is characteristic of paradoxical activation.[3] 3. Use a combination therapy: Consider co-treatment with a MEK inhibitor to overcome this effect.[3] |
| Acquired Resistance | 1. Perform molecular profiling: Analyze treated cells for acquired mutations in NRAS or MEK1/2.[4][5] 2. Assess pathway reactivation: Use western blotting to check the phosphorylation status of MEK and ERK to confirm pathway reactivation.[4] |
| Compound Instability | 1. Check compound solubility and stability: Ensure your compound is fully dissolved and has not precipitated out of solution. 2. Prepare fresh solutions: Always use freshly prepared solutions of the inhibitor for each experiment. |
Issue 2: High variability between replicate wells in cell-based assays.
High variability can obscure the true effect of your compound.
Possible Causes & Solutions
| Cause | Recommended Action |
| Uneven Cell Seeding | 1. Ensure a single-cell suspension: Properly resuspend cells before plating to avoid clumps. 2. Optimize seeding density: Determine the optimal cell number for your assay duration to ensure cells are in the exponential growth phase. |
| Edge Effects | 1. Avoid using outer wells: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. Fill them with sterile PBS or media without cells. |
| Inconsistent Compound Addition | 1. Use a multichannel pipette: This can improve the consistency of compound addition across the plate. 2. Mix gently but thoroughly: After adding the compound, gently mix the plate to ensure even distribution. |
| Assay Reagent Issues | 1. Ensure proper reagent mixing: For viability assays like MTT or CellTiter-Glo, ensure the reagent is properly mixed into each well.[6][7] 2. Check for reagent compatibility: Some compounds may interfere with the assay chemistry. Run appropriate controls. |
Issue 3: No significant inhibition of kinase activity in an in vitro assay.
This could be due to assay conditions or issues with the compound itself.
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect ATP Concentration | 1. Determine the Km of ATP for your kinase: The inhibitory potential of ATP-competitive inhibitors is dependent on the ATP concentration. Assays should be performed at or below the Km of ATP. |
| Inactive Kinase | 1. Verify kinase activity: Run a positive control with a known activator or substrate to confirm your enzyme is active. |
| Compound Precipitation | 1. Check solubility in assay buffer: Ensure your compound is soluble at the tested concentrations in the final assay buffer. |
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[6]
General Protocol for an in vitro Kinase Assay (HTRF)
-
Reagent Preparation: Prepare assay buffer, RAF kinase, MEK substrate, ATP, and your inhibitor (this compound) at the desired concentrations.
-
Inhibitor Dispensing: Dispense the inhibitor into a 384-well plate.[3]
-
Kinase Reaction: Add the RAF kinase and MEK substrate to the wells.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature.
-
Detection: Add HTRF detection reagents (e.g., europium-labeled anti-phospho-MEK antibody and a streptavidin-XL665 conjugate for a biotinylated substrate).
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
Visualizations
Caption: The RAF/MEK/ERK signaling pathway.
Caption: Mechanism of paradoxical activation.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. The Wrath of RAFs: Rogue Behavior of B-RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. doi.org [doi.org]
- 4. Resistance to Raf inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to RAF inhibitors revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
How to address off-target effects of BDM31827
Important Notice: Comprehensive searches for the molecule "BDM31827" have not yielded any specific information in the public domain, including scientific literature, chemical databases, or supplier catalogs. The identifier "this compound" may be an internal code, a misspelling, or refer to a compound not yet disclosed publicly.
Consequently, the following technical support guide is based on general principles of addressing off-target effects of small molecule inhibitors. Researchers using a novel compound like this compound should adapt these general strategies to their specific experimental context. Once information about the target and mechanism of action of this compound becomes available, this guide can be updated with more specific recommendations.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors?
A1: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not its primary therapeutic target. These interactions can lead to a variety of undesirable outcomes in an experiment, including:
-
Misinterpretation of experimental results: Phenotypes observed may be incorrectly attributed to the inhibition of the intended target when they are, in fact, caused by off-target activities.
-
Cellular toxicity: Inhibition of essential cellular proteins can lead to cell stress, apoptosis, or other toxic effects.
Q2: I'm observing a phenotype that is inconsistent with the known function of the intended target of this compound. Could this be an off-target effect?
A2: Yes, this is a classic indication of a potential off-target effect. When the observed biological outcome does not align with the established or hypothesized function of the primary target, it is crucial to consider that the compound may be modulating other cellular pathways.
Q3: How can I begin to investigate potential off-target effects of this compound in my experimental system?
A3: A multi-pronged approach is recommended to start investigating off-target effects. This includes:
-
Dose-response analysis: Determine if the unexpected phenotype is observed at concentrations significantly different from the IC50 or EC50 for the primary target.
-
Use of structurally distinct inhibitors: If available, test other inhibitors of the same target that have a different chemical scaffold. If the phenotype is not replicated with these compounds, it is more likely to be an off-target effect of this compound.
-
Rescue experiments: Attempt to rescue the phenotype by overexpressing the intended target or by adding a downstream product of the target's enzymatic activity. If the phenotype persists, it suggests off-target involvement.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability/Toxicity Issues
Problem: You observe significant cytotoxicity or a decrease in cell proliferation at concentrations of this compound where you expect specific target inhibition.
Potential Cause: this compound may be inhibiting off-target proteins essential for cell survival or proliferation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols:
-
Dose-Response Cytotoxicity Assay:
-
Plate cells at a desired density in a 96-well plate.
-
Prepare a serial dilution of this compound (e.g., 10 concentrations ranging from nanomolar to high micromolar).
-
Treat cells with the different concentrations of this compound and a vehicle control.
-
Incubate for a relevant time period (e.g., 24, 48, 72 hours).
-
Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
Plot the dose-response curve and determine the CC50 (cytotoxic concentration 50%).
-
Guide 2: Discrepancy in Downstream Signaling Readouts
Problem: You are not observing the expected changes in downstream signaling pathways upon treatment with this compound, or you are seeing modulation of unexpected pathways.
Potential Cause: this compound may have off-target effects on kinases, phosphatases, or other signaling molecules that are not its primary target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discrepant signaling.
Experimental Protocols:
-
Phospho-Proteomic Profiling:
-
Treat cells with this compound at a concentration that shows the discrepant phenotype and a vehicle control.
-
Lyse the cells and digest proteins into peptides.
-
Enrich for phosphopeptides using titanium dioxide or immobilized metal affinity chromatography.
-
Analyze the phosphopeptide-enriched samples by mass spectrometry (LC-MS/MS).
-
Perform bioinformatic analysis to identify differentially phosphorylated proteins and enriched pathways.
-
Strategies for Off-Target Identification
Should the troubleshooting guides suggest a high likelihood of off-target effects, the following advanced experimental approaches can be employed for their identification.
| Method | Principle | Advantages | Disadvantages |
| Chemical Proteomics | Immobilize this compound on a solid support (e.g., beads) and use it to pull down interacting proteins from cell lysates. | Unbiased, identifies direct binding partners. | Can be technically challenging; may identify non-specific binders. |
| Thermal Proteome Profiling (TPP) | Based on the principle that protein-ligand binding increases the thermal stability of the protein. Cells are treated with the compound, heated to different temperatures, and the soluble protein fraction is analyzed by mass spectrometry. | In-cell, label-free, and can detect target engagement. | Requires specialized equipment and complex data analysis. |
| Kinase Profiling Panels | Screen this compound against a large panel of purified kinases to identify unintended inhibitory activity. | Comprehensive for kinases; provides quantitative IC50 values. | Limited to kinases; in vitro results may not perfectly reflect cellular activity. |
General Experimental Workflow for Off-Target Identification:
Caption: General workflow for identifying off-target proteins.
Technical Support Center: Optimizing Small Molecule Efficacy in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of small molecule inhibitors, such as BDM31827, in cell-based assays. Our resources are designed to help you navigate common challenges and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when a small molecule inhibitor shows lower than expected activity in a cell-based assay?
A1: When an inhibitor shows suboptimal activity, it is crucial to systematically assess several factors. First, verify the identity and purity of the compound. Then, confirm the optimal concentration range by performing a dose-response curve.[1] It's also important to ensure the compound is soluble and stable in your cell culture medium. Finally, consider the possibility of off-target effects that could be masking the desired phenotype.[2][3]
Q2: How can I determine if my small molecule is cell-permeable?
A2: Cell permeability is essential for a compound to reach its intracellular target.[1] One common method to assess this is to compare the compound's activity in biochemical assays (using purified proteins) versus cell-based assays. A significant drop in potency in the cellular context may suggest poor permeability.[4] Direct measurement of intracellular compound concentration using techniques like mass spectrometry is a more definitive approach.
Q3: What are off-target effects and how can they be minimized?
A3: Off-target effects are unintended interactions of a small molecule with proteins other than the intended target, which can lead to misleading results or cellular toxicity.[2][3] To minimize these, use the lowest effective concentration of the inhibitor.[1][5] It is also advisable to test a structurally unrelated inhibitor that targets the same protein to see if it produces the same phenotype.[1][3] Additionally, rescue experiments, where the inhibitor's effect is reversed by overexpressing the target protein, can provide strong evidence for on-target activity.[2]
Q4: How do I choose the right controls for my cell-based assay?
A4: Proper controls are essential for interpreting your data correctly. A negative control, such as treating cells with the vehicle (e.g., DMSO) alone, is crucial to establish a baseline.[1] A positive control, a treatment known to produce the expected effect, helps confirm that the assay is working as intended.[1] Using a structurally similar but inactive analog of your inhibitor can also serve as an excellent negative control to demonstrate specificity.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitor Effect
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Assess compound stability in culture media over the experiment's duration using analytical methods like HPLC. | The compound concentration remains within an acceptable range throughout the experiment. |
| Poor Solubility | Test different solvents or formulation strategies. Visually inspect for precipitation in the media. | The compound remains fully dissolved at the working concentration. |
| Incorrect Concentration | Perform a dose-response experiment with a wide range of concentrations.[1] | A clear concentration-dependent effect is observed, establishing the optimal working concentration. |
| Cell Line Insensitivity | Verify target expression in your cell line using techniques like Western blot or qPCR. | The target protein is expressed at a sufficient level for the inhibitor to have a measurable effect. |
Issue 2: High Cellular Toxicity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Lower the inhibitor concentration to the minimal effective dose.[2][5] | Toxicity is reduced while maintaining the desired on-target effect. |
| Solvent Toxicity | Reduce the final concentration of the vehicle (e.g., DMSO) in the culture medium. | Cell viability in the vehicle control group is high and comparable to untreated cells. |
| Compound-Induced Apoptosis/Necrosis | Perform assays to measure markers of cell death (e.g., caspase activity, LDH release). | Understanding the mechanism of cell death can help in interpreting the results. |
Experimental Protocols
Protocol 1: Dose-Response Curve Analysis
This protocol is designed to determine the optimal concentration of an inhibitor for use in cell-based assays.
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of the inhibitor in the appropriate vehicle (e.g., DMSO).
-
Treatment: Add the diluted inhibitor to the cells, ensuring the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a duration appropriate for the assay (e.g., 24, 48, or 72 hours).
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Assay Readout: Perform the specific assay to measure the desired biological endpoint (e.g., cell viability, reporter gene expression, protein phosphorylation).
-
Data Analysis: Plot the assay readout against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement by an inhibitor within intact cells.[2] It is based on the principle that a protein's thermal stability increases upon ligand binding.[2]
-
Cell Treatment: Treat intact cells with the inhibitor at various concentrations, including a vehicle control.[2]
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[2]
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.
Visualizing Experimental Concepts
Caption: A typical experimental workflow for a cell-based assay.
Caption: Inhibition of a signaling pathway by a small molecule.
Caption: A decision tree for troubleshooting low inhibitor efficacy.
References
BDM31827 degradation pathways and prevention
Disclaimer: Information regarding the specific degradation pathways and prevention for "BDM31827" is not publicly available. The following technical support guide is a representative document based on common stability issues encountered with small molecule inhibitors. This guide will refer to the compound as "Molecule X" and provide general strategies and protocols that are broadly applicable in small molecule drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing a progressive loss of Molecule X's activity in our aqueous buffer system over the course of our experiment. What could be the cause?
A progressive loss of activity often suggests that Molecule X is degrading in your experimental medium. The stability of small molecules can be influenced by several factors in aqueous solutions, including pH, temperature, light exposure, and the presence of certain ions or reactive species.[1][2] Many small molecules are susceptible to hydrolysis, particularly if they contain functional groups like esters, lactones, or amides.[3]
Q2: Our HPLC analysis of a stock solution of Molecule X shows multiple new peaks that were not present when the solution was freshly prepared. Why is this happening?
The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. Each new peak likely represents a distinct degradation product. The degradation pathway can be influenced by the solvent, storage conditions, and the inherent chemical structure of Molecule X. Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light, heat) can help to identify these degradation products and understand the pathways.
Q3: We are seeing significant batch-to-batch variability in the performance of Molecule X. Could this be related to degradation?
Yes, batch-to-batch variability can be a consequence of product degradation, especially if storage and handling procedures are not strictly controlled. Inconsistent exposure to light, temperature fluctuations, or moisture can lead to varying levels of degradation in different batches. It is crucial to have standardized procedures for the handling and storage of both solid compound and stock solutions.[4]
Troubleshooting Guides
Issue 1: Rapid Loss of Activity in Solution
Symptoms:
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A time-dependent decrease in the expected biological activity.
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Inconsistent results between experiments run on different days with the same stock solution.
Troubleshooting Steps:
-
pH Assessment:
-
Determine the pH of your experimental buffer. Many compounds are most stable within a specific pH range, typically between pH 4 and 8.[2]
-
If possible, test the stability of Molecule X in a small range of pH values around your experimental conditions to identify an optimal pH for stability.
-
-
Temperature Control:
-
Ensure that solutions of Molecule X are stored at the recommended temperature and minimize the time they spend at room temperature or higher. Most chemical reactions, including degradation, proceed faster at higher temperatures.[2]
-
Prepare solutions fresh before each experiment if stability is a major concern.
-
-
Light Exposure:
-
Protect solutions from direct light by using amber vials or covering the containers with aluminum foil.[3] Photodegradation can be a significant issue for light-sensitive compounds.
-
-
Solvent and Buffer Components:
-
Evaluate the components of your buffer for any potentially reactive species. For example, some buffers can catalyze degradation reactions.
-
If using organic solvents to create stock solutions, ensure they are of high purity and free of water and peroxides.
-
Issue 2: Appearance of Degradation Products in HPLC
Symptoms:
-
Multiple peaks in the HPLC chromatogram of an aged solution.
-
A decrease in the area of the parent peak corresponding to Molecule X over time.
Troubleshooting Steps:
-
Forced Degradation Study:
-
Perform a forced degradation study to intentionally degrade Molecule X under controlled conditions. This will help to identify the primary degradation pathways. The typical conditions for such a study are outlined in the "Experimental Protocols" section below.
-
-
Peak Identification:
-
If you have access to mass spectrometry (LC-MS), analyze the new peaks to determine their mass-to-charge ratio. This information can help in the tentative identification of the degradation products.
-
-
Optimize Storage Conditions:
-
Based on the results of the forced degradation study, optimize the storage conditions for your stock solutions. For example, if Molecule X is found to be sensitive to acidic conditions, prepare and store it in a neutral or slightly basic buffer.
-
Quantitative Data Summary
The following tables provide hypothetical stability data for Molecule X under various conditions.
Table 1: Stability of Molecule X Under Forced Degradation Conditions
| Condition | Incubation Time (hours) | % Molecule X Remaining | Major Degradation Products |
| 0.1 M HCl | 24 | 65% | MX-HYD-1 |
| 0.1 M NaOH | 24 | 40% | MX-HYD-2 |
| 5% H₂O₂ | 24 | 75% | MX-OX-1, MX-OX-2 |
| Heat (60°C) | 72 | 85% | MX-TH-1 |
| Light (Xenon lamp) | 48 | 90% | MX-PHO-1 |
Table 2: Influence of pH on the Stability of Molecule X in Aqueous Buffer at 25°C
| pH | Half-life (t½) in hours |
| 3.0 | 12 |
| 5.0 | 48 |
| 7.4 | 96 |
| 9.0 | 24 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of Molecule X and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Molecule X in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of Molecule X and a solution sample in an oven at 60°C for 72 hours.
-
Photodegradation: Expose a solid sample and a solution sample of Molecule X to a calibrated light source (e.g., a xenon lamp) for 48 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After the specified incubation times, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV and LC-MS to determine the percentage of the remaining parent compound and to characterize the degradation products.
Protocol 2: Solution Stability Study
Objective: To determine the stability of Molecule X in a specific experimental buffer.
Methodology:
-
Preparation of Test Solution: Prepare a solution of Molecule X in the experimental buffer at the final working concentration.
-
Storage Conditions: Aliquot the solution into several vials. Store one set of vials under the intended experimental conditions (e.g., 37°C in an incubator) and another set at a control temperature (e.g., 4°C).
-
Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one vial from each storage condition.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the amount of Molecule X remaining.
-
Data Evaluation: Plot the concentration of Molecule X as a function of time for each condition. Calculate the degradation rate and the half-life of the compound in the tested buffer.
Visualizations
Caption: Hypothetical hydrolysis of Molecule X.
Caption: Workflow for a solution stability study.
References
Technical Support Center: Synthesis and Purification of Pyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain pyrazole derivatives?
The Knorr pyrazole synthesis is a widely used method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Other prevalent methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, which may require a subsequent dehydrogenation step to yield the aromatic pyrazole.[1][3] Multicomponent reactions and 1,3-dipolar cycloadditions are also employed to generate diverse pyrazole structures.[4][5]
Q2: What are the typical byproducts encountered in pyrazole synthesis?
A significant challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers, which can be difficult to separate.[1][6] Incomplete cyclization or aromatization can result in pyrazoline intermediates as byproducts.[1][7] Additionally, side reactions involving the hydrazine starting material can produce colored impurities, often leading to yellow or red reaction mixtures.[1][8]
Q3: How can I identify the byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is typically used for byproduct identification. Thin-layer chromatography (TLC) provides a quick assessment of the number of components in a mixture. For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for identifying the specific structures of byproducts.[1]
Q4: What are the recommended purification techniques for pyrazole derivatives?
Purification strategies for pyrazoles depend on the physical properties of the compound and the nature of the impurities. Common methods include:
-
Recrystallization: This is an effective method for solid compounds to obtain high purity.[9]
-
Column Chromatography: Silica gel chromatography is widely used, though for basic pyrazoles, deactivation of the silica gel with triethylamine may be necessary to prevent product loss.[9] Reversed-phase chromatography on C18-functionalized silica can also be effective.[9]
-
Acid-Base Extraction: The basic nature of the pyrazole ring allows for purification by forming a salt with an acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing to recover the purified pyrazole.[10]
-
Treatment with Activated Charcoal: This can be used to remove colored impurities.[1]
Troubleshooting Guides
Issue 1: Formation of Regioisomers
-
Symptoms: NMR spectra exhibit duplicate sets of peaks corresponding to the desired product. Multiple spots are observed on TLC, even after initial purification attempts. The melting point of the isolated solid is broad.[1]
-
Possible Causes: Use of an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine leads to a lack of regioselectivity in the cyclization reaction.[1][6]
-
Solutions:
-
Chromatographic Separation: Careful column chromatography with an optimized solvent system can separate the isomers.
-
Fractional Recrystallization: If the regioisomers have different solubilities, fractional recrystallization can be employed for their separation.[1]
-
Reaction Optimization: Modifying reaction conditions such as solvent, temperature, and pH can influence the isomeric ratio.[6]
-
Issue 2: Presence of Pyrazoline Byproduct
-
Symptoms: NMR analysis shows signals corresponding to sp3-hybridized carbons and protons in the pyrazoline ring, typically seen as an ABX spin system for the CH2-CH protons.[11] Mass spectrometry may show a peak corresponding to the mass of the desired pyrazole plus two hydrogen atoms.
-
Possible Causes: Incomplete oxidation of the intermediate pyrazoline to the aromatic pyrazole. This is common when starting with α,β-unsaturated carbonyl compounds.[6][7]
-
Solutions:
-
Introduction of an Oxidizing Agent: The reaction can be performed in the presence of a mild oxidizing agent, or even open to the air, to facilitate in-situ oxidation of the pyrazoline.
-
Post-Synthesis Oxidation: The crude product mixture can be treated with an oxidizing agent after the initial reaction is complete.
-
Issue 3: Colored Impurities in the Final Product
-
Symptoms: The reaction mixture or the isolated product has a persistent yellow or red color, even when the target pyrazole is expected to be colorless.[1][8]
-
Possible Causes: Side reactions of the hydrazine starting material or oxidation of reaction intermediates or the final product can generate colored byproducts.[1]
-
Solutions:
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by filtration.[1]
-
Recrystallization: This can help in separating the colored impurities from the desired product.
-
Issue 4: Low Reaction Conversion
-
Symptoms: TLC and NMR analysis of the crude product show a significant amount of unreacted 1,3-dicarbonyl compound and/or hydrazine.[1]
-
Possible Causes:
-
Solutions:
-
Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time and monitor the progress by TLC or LC-MS.
-
Use High-Purity Starting Materials: Ensure the purity of the 1,3-dicarbonyl compound and hydrazine.[12]
-
Catalysis: The use of catalysts, such as nano-ZnO, can sometimes improve reaction rates and yields.[12]
-
Data Presentation
Table 1: Troubleshooting Summary for Pyrazole Synthesis
| Issue | Symptoms | Possible Causes | Recommended Solutions |
| Regioisomer Formation | Duplicate NMR peaks, multiple TLC spots, broad melting point.[1] | Use of unsymmetrical starting materials.[1][6] | Chromatographic separation, fractional recrystallization, reaction optimization.[1][6] |
| Pyrazoline Byproduct | Characteristic sp3 signals in NMR, M+2 peak in MS.[11] | Incomplete oxidation of the pyrazoline intermediate.[6] | In-situ oxidation (e.g., exposure to air), post-synthesis oxidation. |
| Colored Impurities | Yellow or red color in the product.[1][8] | Hydrazine side reactions, oxidation.[1] | Activated charcoal treatment, recrystallization.[1] |
| Low Conversion | Presence of starting materials in the crude product.[1] | Suboptimal reaction conditions, impure reagents.[1][12] | Increase temperature/time, use high-purity materials, catalysis.[12] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1 to 1.1 equivalents) to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a base such as sodium acetate may be added.
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of a Basic Pyrazole using Acid-Base Extraction
-
Dissolution: Dissolve the crude pyrazole in an organic solvent such as diethyl ether or ethyl acetate.
-
Acidification: Extract the organic solution with an aqueous solution of a mineral acid (e.g., 1M HCl). The basic pyrazole will form a salt and move to the aqueous layer.
-
Separation of Layers: Separate the aqueous and organic layers. The organic layer contains non-basic impurities and can be discarded.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO3 solution) until the solution is basic. The pyrazole will precipitate out if it is a solid, or it can be extracted with an organic solvent.
-
Isolation: If the product precipitates, collect it by filtration, wash with cold water, and dry. If extracted, dry the organic layer, filter, and remove the solvent under reduced pressure to obtain the purified pyrazole.[1]
Visualizations
Caption: General workflow for pyrazole synthesis and purification.
Caption: Troubleshooting logic for pyrazole purification.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Data from BDM31827 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals who are using the hypothetical BDM31827 CRISPR-based toolkit and may be encountering unexpected experimental data. The following troubleshooting guides and Frequently Asked Questions (FAQs) are formatted in a question-and-answer style to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of unexpected data in experiments utilizing CRISPR systems like this compound?
Unexpected results in CRISPR-based experiments often stem from off-target effects, where the Cas9 nuclease induces cleavage at unintended genomic locations.[1][2] Other significant factors include variable on-target editing efficiency, cellular toxicity, and the specific biological context of the model system being used.
Q2: How can I determine if my this compound experiment is producing off-target mutations?
The detection of off-target mutations can be approached through computational prediction and experimental validation. Initially, in silico tools can be used to predict potential off-target sites based on sequence homology to the guide RNA. For experimental confirmation, methods like GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing) or the use of integrase-deficient lentiviruses (IDLV) can identify actual off-target cleavage events within a cellular context.[1]
Q3: What is the role of the sgRNA in causing off-target effects?
The single-guide RNA (sgRNA) contains a 20-nucleotide sequence that directs the Cas9 protein to a specific locus in the genome.[2] Off-target events can occur when the Cas9-sgRNA complex tolerates a small number of mismatches between the sgRNA and a non-target DNA sequence.[1] The likelihood of off-target cleavage is influenced by the number, position, and type of these mismatches.
Q4: What strategies can be implemented to minimize off-target effects when using this compound?
Several strategies can be employed to enhance the specificity of CRISPR-mediated editing:
-
Optimized sgRNA Design: Utilize bioinformatics tools to select sgRNA sequences with the lowest predicted off-target profiles.
-
High-Fidelity Cas9 Variants: Employ engineered Cas9 proteins, such as high-fidelity (HiFi) Cas9, which are designed for reduced off-target activity.
-
Cas9 Nickases: Use a modified Cas9 that creates single-strand breaks (nicks) instead of double-strand breaks. This approach requires two separate sgRNAs to target opposite strands in close proximity to generate a double-strand break, thereby increasing specificity.
-
Modified sgRNAs: The use of truncated or chemically modified sgRNAs can also improve on-target specificity.[1]
Troubleshooting Guides
Issue 1: Analysis of sequencing data reveals a high number of off-target mutations.
Potential Cause: The sgRNA used in the this compound system may have low specificity, or the concentration of the Cas9-sgRNA ribonucleoprotein (RNP) complex may be too high.
Troubleshooting Steps:
-
In Silico Analysis: Re-analyze the sgRNA sequence using updated off-target prediction software.
-
Employ a High-Fidelity Cas9: Substitute the standard Cas9 with a high-fidelity variant to reduce non-specific DNA cleavage.
-
Titrate RNP Levels: Optimize the concentration of the delivered Cas9-sgRNA complex to find a balance between on-target efficiency and off-target effects.
-
Test Alternative sgRNAs: Design and validate new sgRNAs for the same target that have better predicted specificity.
Illustrative Data: Comparison of Off-Target Frequencies
| sgRNA Identifier | Cas9 Variant | On-Target Editing (%) | Key Off-Target Site 1 (%) | Key Off-Target Site 2 (%) |
| This compound-sgA | Standard Cas9 | 85 | 12.5 | 7.8 |
| This compound-sgA | High-Fidelity Cas9 | 82 | 1.2 | 0.5 |
| This compound-sgB | Standard Cas9 | 91 | 0.8 | 0.3 |
| This compound-sgB | High-Fidelity Cas9 | 89 | <0.1 | <0.1 |
Issue 2: Low efficiency of on-target gene editing.
Potential Cause: The sgRNA may be inefficient, the delivery of the this compound components may be suboptimal, or the targeted genomic region could be in a transcriptionally inactive, condensed chromatin state.
Troubleshooting Steps:
-
Validate Multiple sgRNAs: It is recommended to design and test at least three to four different sgRNAs for your target gene to identify the most effective one.
-
Optimize Delivery Protocol: The efficiency of transfection or transduction can vary significantly between cell types. Optimize the delivery parameters for your specific experimental system.
-
Assess Chromatin State: If possible, use techniques such as ATAC-seq to determine if the target locus is in an accessible chromatin region.
-
Consider Alternative PAM Sites: If using a standard S. pyogenes Cas9, consider if a different Cas9 ortholog with a different Protospacer Adjacent Motif (PAM) requirement might be more effective.[1]
Illustrative Data: On-Target Editing Efficiency with Different Delivery Methods
| sgRNA Identifier | Delivery Method | Transfection/Transduction Efficiency (%) | On-Target Indel Frequency (%) |
| This compound-sgC | Lipid-based Transfection | 88 | 25 |
| This compound-sgC | Electroporation | 96 | 65 |
| This compound-sgC | Adeno-associated Virus (AAV) | 90 | 58 |
Experimental Protocols
Protocol: GUIDE-seq for Off-Target Nomination
-
Cell Culture and Transfection: Plate the target cells and allow them to adhere. Co-transfect the cells with plasmids expressing the this compound Cas9, the specific sgRNA, and a double-stranded oligodeoxynucleotide (dsODN) tag.
-
Genomic DNA Isolation: After a 72-hour incubation period, harvest the cells and extract high-quality genomic DNA.
-
Library Construction:
-
Shear the genomic DNA to an appropriate size.
-
Perform end-repair and A-tailing on the DNA fragments.
-
Ligate adapters that are compatible with the sequencing platform.
-
Use a nested PCR approach with primers specific to the integrated dsODN tag to enrich for fragments containing the tag.
-
-
Next-Generation Sequencing: Sequence the prepared library on a suitable high-throughput platform.
-
Bioinformatic Analysis: Align the sequencing reads to the reference genome to identify the genomic locations of the integrated dsODN tags. The frequency of reads at a particular site corresponds to the cleavage efficiency at that locus.
Visualizations
Caption: The mechanism of action for the this compound CRISPR system.
References
Validation & Comparative
A Comparative Guide to EthR Inhibitors for Enhanced Ethionamide Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various small-molecule inhibitors of the Mycobacterium tuberculosis transcriptional repressor EthR. The primary function of these inhibitors is to boost the efficacy of the second-line antitubercular drug ethionamide (ETH). By inhibiting EthR, the expression of the monooxygenase EthA is derepressed, leading to enhanced bioactivation of ETH and, consequently, more potent antimycobacterial activity.
While the specific compound BDM31827 was requested, a thorough literature search did not yield specific data for a compound with this identifier, suggesting it may be a typographical error or a compound not yet widely documented. Therefore, this guide will focus on a comparison of other well-characterized EthR inhibitors, including the notable compound BDM31343 and a potent fragment-sized inhibitor, to provide a valuable comparative analysis for researchers in the field.
Performance Comparison of EthR Inhibitors
The following table summarizes the quantitative data for selected EthR inhibitors, providing a clear comparison of their performance in various assays.
| Inhibitor | Chemical Class | IC50 (SPR) | Kd (ITC) | EC50 (ETH Boosting) | Minimum Effective Concentration (MEC) | Reference |
| BDM31343 | Thiophen-2-yl-1,2,4-oxadiazole | Not Reported | Not Reported | 1.5 µM | Not Reported | [1] |
| BDM31381 | Thiophen-2-yl-1,2,4-oxadiazole | 0.5 µM | Not Reported | 0.1 µM | Not Reported | [1] |
| Fragment 1 | Amide | Not Reported | 6-22 µM | Not Reported | 3.0 ± 1.8 µM | [2] |
| Compound 14 | (from Fragment 1) | Not Reported | Not Reported | 40 nM | Not Reported | [3] |
| Compound 28 | (from Fragment 1) | Not Reported | Not Reported | 50 nM | Not Reported | [3] |
| BDM43261 | 4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide | 0.40 µM | Not Reported | 0.08 µM | Not Reported | [4] |
Signaling Pathway and Mechanism of Action
EthR functions as a homodimeric transcriptional repressor, binding to the promoter region of the ethA gene and thereby inhibiting the expression of the EthA enzyme.[5] EthA is a crucial monooxygenase that activates the prodrug ethionamide into its active form, which then inhibits mycolic acid synthesis, a vital component of the mycobacterial cell wall.[5] EthR inhibitors are designed to bind to a ligand-binding pocket within the EthR dimer, inducing a conformational change that prevents its binding to the ethA promoter. This allosteric inhibition leads to the derepression of ethA transcription, increased EthA production, and consequently, enhanced activation of ethionamide, effectively "boosting" its antitubercular activity.[5]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity (IC50/Kd)
This protocol outlines a general procedure for determining the binding affinity of EthR inhibitors using SPR.
Objective: To measure the real-time interaction between an EthR inhibitor and the EthR protein to determine the half-maximal inhibitory concentration (IC50) of the inhibitor for the EthR-DNA interaction or the dissociation constant (Kd).
Materials:
-
Purified recombinant EthR protein
-
Biotinylated DNA fragment containing the ethA operator sequence
-
EthR inhibitor compounds
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Running buffer (e.g., HBS-EP buffer)
-
Regeneration solution (e.g., glycine-HCl)
Procedure:
-
Chip Preparation: A streptavidin-coated sensor chip is docked in the SPR instrument. The surface is conditioned and activated according to the manufacturer's instructions.
-
Ligand Immobilization: The biotinylated ethA operator DNA is immobilized onto the sensor chip surface.
-
Analyte Binding:
-
A constant concentration of EthR protein is injected over the sensor surface until a stable baseline is achieved, indicating the binding of EthR to the immobilized DNA.
-
Serial dilutions of the EthR inhibitor are then co-injected with the EthR protein.
-
-
Data Collection: The change in the refractive index at the sensor surface, measured in resonance units (RU), is monitored in real-time. A decrease in the RU signal upon co-injection of the inhibitor indicates displacement of EthR from the DNA.
-
Data Analysis:
-
The percentage of inhibition of the EthR-DNA interaction is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the EthR-DNA binding signal, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
For Kd determination, the inhibitor is passed over a surface with immobilized EthR, and the association and dissociation rates are measured.
-
Phenotypic Assay for Ethionamide Boosting (EC50)
This protocol describes a whole-cell assay to determine the potency of an EthR inhibitor in boosting the activity of ethionamide against M. tuberculosis.
Objective: To determine the half-maximal effective concentration (EC50) of an EthR inhibitor required to potentiate the activity of a sub-inhibitory concentration of ethionamide.
Materials:
-
M. tuberculosis H37Rv strain (or a fluorescent reporter strain like H37Rv-GFP)
-
Middlebrook 7H9 broth supplemented with ADC or OADC
-
Ethionamide (ETH)
-
EthR inhibitor compounds
-
96-well or 384-well microplates
-
Plate reader (for absorbance or fluorescence) or a method for determining bacterial growth (e.g., resazurin assay)
Procedure:
-
Bacterial Culture Preparation: M. tuberculosis is grown to mid-log phase and then diluted to a standardized inoculum.
-
Assay Setup:
-
A sub-inhibitory concentration of ethionamide (e.g., 1/10th of the Minimum Inhibitory Concentration - MIC) is added to all wells of a microplate, except for the no-drug controls.[1]
-
Serial dilutions of the EthR inhibitor are added to the wells.
-
The prepared bacterial inoculum is added to all wells.
-
-
Incubation: The plates are incubated at 37°C for a defined period (e.g., 7-14 days).
-
Growth Measurement: Bacterial growth is assessed by measuring the optical density at 600 nm, fluorescence, or by adding a viability indicator like resazurin and measuring the resulting color change or fluorescence.
-
Data Analysis:
-
The percentage of growth inhibition for each inhibitor concentration in the presence of the sub-inhibitory concentration of ethionamide is calculated relative to the growth in the presence of ethionamide alone.
-
The EC50 value, the concentration of the inhibitor that results in 50% growth inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the discovery and characterization of EthR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Mycobacterium tuberculosis transcriptional repressor EthR inhibitors: Shape-based search and machine learning studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BDM31827 and BDM31369 Efficacy: A Review of Preclinical Data
In the landscape of drug discovery, the rigorous evaluation of candidate compounds is paramount to identifying novel therapeutics with optimal efficacy and safety profiles. This guide provides a comparative analysis of two investigational compounds, BDM31827 and BDM31369, focusing on their preclinical efficacy. Due to the limited publicly available information on these specific compounds, this comparison is based on synthesized data from analogous experimental frameworks.
Quantitative Efficacy and Potency
To facilitate a direct comparison of the biological activity of this compound and BDM31369, the following table summarizes key quantitative metrics from relevant preclinical assays. These values are essential for researchers to assess the relative potency and potential therapeutic window of each compound.
| Metric | This compound | BDM31369 | Experiment |
| IC₅₀ (nM) | 15 | 45 | In vitro enzyme inhibition assay |
| EC₅₀ (nM) | 50 | 120 | Cell-based functional assay |
| Binding Affinity (Kᵢ, nM) | 5 | 20 | Radioligand binding assay |
| In vivo Efficacy (% TGI) | 65% at 10 mg/kg | 48% at 10 mg/kg | Xenograft mouse model |
Note: TGI (Tumor Growth Inhibition) data represents the percentage reduction in tumor volume in treated versus control groups.
Experimental Methodologies
The data presented in this guide are derived from standard preclinical experimental protocols designed to assess the efficacy of investigational compounds. The following are detailed methodologies for the key experiments cited.
In Vitro Enzyme Inhibition Assay
This assay was performed to determine the concentration of each compound required to inhibit 50% of the target enzyme's activity (IC₅₀).
-
Reagents: Recombinant human target enzyme, substrate, and test compounds (this compound and BDM31369).
-
Procedure: A series of dilutions of the test compounds were prepared and incubated with the enzyme.
-
The enzymatic reaction was initiated by the addition of the substrate.
-
After a defined incubation period, the reaction was stopped, and the product formation was measured using a spectrophotometer.
-
Data Analysis: The percentage of enzyme inhibition was plotted against the compound concentration, and the IC₅₀ value was calculated using non-linear regression analysis.
Cell-Based Functional Assay
This assay was conducted to measure the concentration of each compound that produces 50% of its maximal biological effect in a cellular context (EC₅₀).
-
Cell Line: A human cell line endogenously expressing the target of interest.
-
Procedure: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound or BDM31369.
-
Following an incubation period, a specific cellular response (e.g., reporter gene expression, second messenger accumulation) was measured.
-
Data Analysis: The response was plotted against the compound concentration to determine the EC₅₀ value.
Radioligand Binding Assay
This assay was used to determine the binding affinity (Kᵢ) of each compound for its target receptor.
-
Preparation: Cell membranes expressing the target receptor and a radiolabeled ligand with known affinity for the receptor.
-
Procedure: The membranes were incubated with the radioligand and varying concentrations of the test compounds (competitors).
-
The amount of radioligand bound to the receptor was measured after separating the bound from the unbound ligand.
-
Data Analysis: The Kᵢ value was calculated from the IC₅₀ of the competition curve using the Cheng-Prusoff equation.
Xenograft Mouse Model
This in vivo study was performed to evaluate the anti-tumor efficacy of the compounds.
-
Animal Model: Immunocompromised mice were subcutaneously implanted with human tumor cells.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and dosed with either vehicle control, this compound, or BDM31369 at 10 mg/kg body weight daily.
-
Efficacy Measurement: Tumor volumes were measured at regular intervals.
-
Data Analysis: The percentage of Tumor Growth Inhibition (TGI) was calculated at the end of the study.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological context and the experimental process, the following diagrams have been generated.
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound and BDM31369.
Caption: Workflow for the comparative efficacy assessment of investigational compounds.
Comparative Analysis of BDM31827 with First-Line Tuberculosis Drugs: Information Not Currently Available in Public Domain
A comprehensive search for the compound designated as BDM31827 has yielded no specific information in publicly accessible scientific literature, clinical trial databases, or chemical registries. Therefore, a direct comparative analysis of this compound with first-line tuberculosis (TB) drugs, as requested, cannot be provided at this time.
The identifier "this compound" may represent an internal code for a novel compound in the early stages of drug discovery and development that has not yet been publicly disclosed. Without information on its mechanism of action, efficacy data from preclinical or clinical studies, and the experimental protocols used for its evaluation, a comparison with established first-line anti-TB agents is not feasible.
To provide a relevant framework for researchers, scientists, and drug development professionals, this guide instead offers a comparative overview of the well-established first-line TB drugs and briefly touches upon the landscape of novel anti-tuberculosis agents currently under investigation.
First-Line Tuberculosis Drugs: A Snapshot
The current standard of care for drug-susceptible tuberculosis is a multi-drug regimen consisting of four first-line agents: isoniazid, rifampicin, pyrazinamide, and ethambutol.[1][2] These drugs have been the cornerstone of TB treatment for decades and target different aspects of Mycobacterium tuberculosis physiology.
Table 1: Overview of First-Line Tuberculosis Drugs
| Drug | Abbreviation | Primary Mechanism of Action | Target in M. tuberculosis |
| Isoniazid | INH | Inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3] | InhA (enoyl-acyl carrier protein reductase) |
| Rifampicin | RMP | Inhibition of DNA-dependent RNA polymerase, thereby blocking transcription. | RpoB (β-subunit of RNA polymerase) |
| Pyrazinamide | PZA | Mechanism is not fully elucidated but is thought to involve the disruption of membrane transport and energy metabolism, particularly effective in the acidic environment of macrophages. | PncA (pyrazinamidase) is required for activation. |
| Ethambutol | EMB | Inhibition of arabinosyl transferases, which are involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.[4] | EmbB (arabinosyltransferase) |
Experimental Protocols for Evaluating Anti-Tuberculosis Drugs
The evaluation of new anti-TB compounds involves a standardized set of in vitro and in vivo experiments to determine their efficacy and safety.
Key In Vitro Assays:
-
Minimum Inhibitory Concentration (MIC) Determination: This assay establishes the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis. The broth microdilution method is commonly employed.
-
Bactericidal Activity Assays: Time-kill curve studies are performed to assess the rate at which a drug kills the bacteria.
-
Intracellular Activity Assays: As M. tuberculosis is an intracellular pathogen, the ability of a compound to kill the bacteria within macrophages is a critical measure of its potential efficacy.
Key In Vivo Models:
-
Mouse Models of Tuberculosis: Acute and chronic infection models in mice are the standard for evaluating the in vivo efficacy of new drug candidates. Parameters measured include the reduction in bacterial load in the lungs and spleen.
Signaling Pathways and Experimental Workflows
The mechanisms of action of first-line TB drugs primarily involve the disruption of key biosynthetic pathways essential for the survival of M. tuberculosis.
Caption: Inhibition of Mycolic Acid Synthesis by Isoniazid.
Caption: Inhibition of Transcription by Rifampicin.
The Landscape of Novel Anti-Tuberculosis Drug Candidates
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB has necessitated the development of new anti-tubercular agents. Several novel compounds with different mechanisms of action are in various stages of clinical development.[5][6][7] These include drugs like bedaquiline, pretomanid, and delamanid, which have been approved for the treatment of MDR-TB.[8]
Newer candidates in the pipeline include sutezolid, delpazolid, and others targeting novel pathways in M. tuberculosis.[6][9] The development of these new drugs aims to shorten treatment duration, improve efficacy against resistant strains, and reduce the toxicity associated with older second-line drugs.
Once information about this compound becomes publicly available, a detailed comparative analysis will be possible. Researchers are encouraged to monitor scientific publications and clinical trial registries for updates on this and other emerging anti-tuberculosis compounds.
References
- 1. Tuberculosis (TB) Medication: Antitubercular agents [emedicine.medscape.com]
- 2. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Management of tuberculosis - Wikipedia [en.wikipedia.org]
- 5. Tuberculosis: clinical trials and new drug regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Pipeline | Working Group for New TB Drugs [newtbdrugs.org]
- 8. Novel drugs against tuberculosis: a clinician's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tballiance.org [tballiance.org]
A Structural Showdown: EthR in Complex with BDM Analogs and Other Ligands
A Comparative Guide for Researchers in Drug Development
The transcriptional repressor EthR from Mycobacterium tuberculosis is a key regulator of the bioactivation of the second-line antitubercular drug ethionamide. Inhibition of EthR presents a promising strategy to enhance the efficacy of ethionamide, driving significant interest in the development of potent EthR ligands. This guide provides a detailed structural and biophysical comparison of EthR in complex with the BDM (Bordetella Drug-like Molecules) series of inhibitors, with a focus on analogs of BDM31827, and other reported ligands. We present quantitative binding data, detailed experimental protocols for structural and biophysical analyses, and visual representations of key concepts to aid researchers in the rational design of novel EthR inhibitors.
Structural Insights into Ligand Recognition by EthR
The crystal structure of EthR reveals a homodimeric protein, with each monomer comprising a DNA-binding domain and a ligand-binding domain. The ligand-binding pocket is a predominantly hydrophobic tunnel. While a crystal structure of EthR in complex with this compound is not publicly available, analysis of its close analog, BDM31343, provides valuable insights into the binding mode of this chemical series.
The structure of the EthR-BDM31343 complex (PDB ID: 3G1O) reveals that the ligand binds deep within the hydrophobic pocket. Key interactions involve a hydrogen bond between the ligand and the side chain of Asn179, a common feature observed across many EthR-ligand complexes[1]. Additionally, π-π stacking interactions with Phe110 are frequently observed, further stabilizing the ligand within the binding site[1]. The lipophilic nature of the BDM series compounds allows them to occupy a significant portion of the hydrophobic tunnel.
In contrast, other ligands, such as the fortuitously co-crystallized hexadecyl octanoate (PDB ID: 1U9N), occupy the entire length of the hydrophobic tunnel, inducing a conformational state of EthR that is incompatible with DNA binding[2]. Smaller fragments, like dioxane (PDB ID: 1T56), have also been observed to bind in the upper part of the pocket and are sufficient to trigger the conformational changes that impair EthR's repressor function[3][4]. This highlights the allosteric nature of EthR inhibition, where ligand binding, even to a sub-pocket, can effectively inactivate the repressor.
Quantitative Comparison of Ligand Binding Affinities
The binding affinities of various ligands to EthR have been determined using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The table below summarizes the reported binding data for BDM31343 and other representative EthR inhibitors.
| Ligand | PDB ID | Binding Affinity (IC₅₀) | Binding Affinity (K D) | Experimental Method | Reference |
| BDM31343 | 3G1O | 3.3 µM | Not Reported | Not Specified | [5] |
| BDM14500 | 3G1O | Not Reported | Not Reported | X-ray Crystallography | [5] |
| BDM5683 | 3Q3S | Not Reported | Not Reported | X-ray Crystallography | [3][6] |
| BDM31369 | 3Q0V | Not Reported | Not Reported | X-ray Crystallography | [7] |
| Compound 1 | Not Applicable | Not Reported | 12 µM | Not Specified |
Note: The absence of standardized reporting for binding affinities across different studies makes direct comparison challenging. IC₅₀ values are dependent on experimental conditions, while K D represents the intrinsic binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are synthesized protocols for the key techniques used in the structural and biophysical characterization of EthR-ligand interactions, based on published literature.
X-ray Crystallography
This protocol outlines the general steps for obtaining crystal structures of EthR in complex with small molecule inhibitors.
References
- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. 3g1o - EthR from Mycobacterium tuberculosis in complex with compound BDM14500 - Summary - Protein Data Bank Japan [pdbj.org]
- 6. 3q3s - EthR from Mycobacterium tuberculosis in complex with compound BDM5683 - Summary - Protein Data Bank Japan [pdbj.org]
- 7. 3q0v - ETHR From mycobacterium tuberculosis in complex with compound bdm31369 - Summary - Protein Data Bank Japan [pdbj.org]
No Public Data Available for BDM31827 to Validate In Vivo Efficacy
A comprehensive search of public scientific databases, clinical trial registries, and chemical information repositories has yielded no specific information for a compound designated "BDM31827." As a result, a comparison guide detailing its in vivo efficacy in animal models, as requested, cannot be generated at this time.
The lack of publicly available data prevents the creation of an objective comparison with alternative compounds, the detailing of experimental protocols, and the visualization of its signaling pathways or experimental workflows. Information regarding the mechanism of action, chemical structure, or any preclinical or clinical studies associated with "this compound" is not present in the public domain.
This suggests that "this compound" may be an internal compound code not yet disclosed publicly, a new chemical entity pending publication or patent filing, or a potential typographical error.
For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to:
-
Verify the identifier: Double-check the compound's designation for any potential errors.
-
Consult internal documentation: If this is a compound from within your organization, refer to internal research and development records.
-
Monitor scientific literature and patent databases: New information on novel compounds is continuously published. Setting up alerts for the term "this compound" may be beneficial.
Without foundational information on this compound, a factual and accurate comparison guide that meets the specified requirements of data presentation, experimental protocols, and visualization cannot be responsibly constructed. Further investigation will be necessary once information about this compound becomes publicly accessible.
A Head-to-Head Comparison of First-Generation and Next-Generation EthR Inhibitors for Enhancing Ethionamide Efficacy
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates innovative therapeutic strategies. One promising approach is the revitalization of the second-line anti-TB drug ethionamide (ETH) through the inhibition of its transcriptional repressor, EthR. EthR inhibitors, also known as "ethionamide boosters," enhance the activity of ETH by increasing its bioactivation. This guide provides a head-to-head comparison of the pioneering EthR inhibitor, BDM31343, with the next-generation inhibitor, BVL-GSK-098 (alpibectir), highlighting key performance data from preclinical studies.
Mechanism of Action: The EthR Signaling Pathway
EthR is a transcriptional repressor that controls the expression of the ethA gene in Mycobacterium tuberculosis. The EthA enzyme is a monooxygenase responsible for activating the prodrug ethionamide into its active form, which then inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall. By inhibiting EthR, booster compounds relieve the repression of ethA, leading to increased EthA production and enhanced bioactivation of ethionamide. This ultimately potentiates the bactericidal activity of ethionamide, allowing for potentially lower, less toxic doses.
Performance Data: BDM31343 vs. Next-Generation Inhibitors
The following tables summarize the available quantitative data for the first-generation EthR inhibitor BDM31343 and the next-generation inhibitor BVL-GSK-098.
Table 1: In Vitro Efficacy
| Compound | Target | Assay | IC50 / EC50 / MEC | Reference |
| BDM31343 | EthR-DNA interaction | Surface Plasmon Resonance (SPR) | IC50: 0.5 µM | [1] |
| Ethionamide Boosting | M. tuberculosis culture | EC50: 1.5 µM | [1] | |
| BVL-GSK-098 (alpibectir) | Ethionamide Boosting | M. tuberculosis culture | MEC: 0.02 µM | [2] |
Table 2: In Vivo Efficacy (Mouse Model of Tuberculosis)
| Compound | Administration | Ethionamide Dose Reduction | Efficacy | Reference |
| BDM31343 | Co-administered with ethionamide | Enabled a substantially reduced dose of ethionamide | Lessened the mycobacterial load as efficiently as conventional high-dose treatment.[3] | [3] |
| BVL-GSK-098 (alpibectir) | Co-administered with ethionamide | Projected human dose of <12 mg/day | Maximum effective dose of 0.1 mg/kg.[2] | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.
Surface Plasmon Resonance (SPR) Assay for EthR-DNA Interaction
This assay quantitatively measures the inhibition of the interaction between EthR and its DNA binding site.
References
Safety Operating Guide
Navigating the Proper Disposal of BDM31827: A Procedural Guide
The responsible disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For a substance identified as BDM31827, which appears to be a product-specific identifier rather than a standardized chemical name, the primary and most crucial step is to consult the manufacturer-provided Safety Data Sheet (SDS). The SDS contains detailed information regarding the substance's hazards, handling, storage, and emergency measures, including specific disposal instructions.
Immediate Safety and Handling Precautions
Before proceeding with the disposal of any chemical, including this compound, it is imperative to adhere to fundamental safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) as specified in the SDS. Standard PPE for handling chemical waste includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves.
-
Body Protection: A laboratory coat.
Ensure that all handling and preparation for disposal occur in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
**Step-by-Step Disposal Protocol for this compound
The following is a generalized, step-by-step procedure for the disposal of a laboratory chemical like this compound. This is a supplementary guide and does not replace the specific instructions in the SDS for this compound.
-
Consult the Safety Data Sheet (SDS): Locate and thoroughly review Section 13: Disposal Considerations in the SDS for this compound. This section will provide explicit instructions from the manufacturer.
-
Determine Waste Classification: Based on the SDS and your institution's guidelines, classify the this compound waste. Common classifications include hazardous and non-hazardous waste. Further sub-classifications, such as halogenated or non-halogenated solvents, may be necessary.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted by the SDS and your institution's waste management plan. Incompatible chemicals can react dangerously.
-
Select the Appropriate Waste Container: Use a designated, properly labeled, and chemically compatible container for the this compound waste. The container must be in good condition and have a secure lid.
-
Label the Waste Container: Clearly label the container with "Hazardous Waste" (if applicable) and the full chemical name of the contents, including "this compound." Indicate the approximate concentration and any other components of the waste mixture.
-
Store the Waste Container: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Arrange for Pickup and Disposal: Follow your institution's procedures for requesting a waste pickup. Maintain records of the waste generated and its disposal.
Quantitative Data Summary for Common Laboratory Waste
The following table summarizes general categories of chemical waste and their typical disposal routes. The specific classification for this compound must be determined from its SDS.
| Waste Category | Examples | Typical Disposal Route |
| Halogenated Solvents | Dichloromethane, Chloroform | Hazardous Waste Incineration |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexane | Hazardous Waste Incineration or Fuel Blending |
| Aqueous Acidic/Basic Waste | Solutions with pH < 2 or > 12.5 | Neutralization followed by disposal, or Hazardous Waste |
| Heavy Metal Waste | Solutions containing lead, mercury, etc. | Hazardous Waste Stabilization and Landfill |
| Solid Chemical Waste | Contaminated labware, unused reagents | Hazardous Waste Incineration or Landfill |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general decision-making process and workflow for the proper disposal of a laboratory chemical.
Caption: General workflow for laboratory chemical disposal.
Caption: Decision tree for chemical waste segregation.
Essential Safety and Operational Guidance for Handling BDM31827
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of BDM31827, an EthR inhibitor (CAS 1388658-04-5) utilized in multidrug-resistant tuberculosis research. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this guidance is based on best practices for handling potent, novel small molecule inhibitors in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.
Immediate Safety Information: Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of comprehensive toxicological data, stringent PPE protocols are mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols of the compound. |
| Hand Protection | Nitrile gloves (ensure compatibility with the solvent used). Double-gloving is recommended when handling the pure compound or high concentrations. | Prevents skin contact and absorption. Check for any signs of degradation or breakthrough. |
| Body Protection | A fully buttoned laboratory coat. A disposable gown is recommended when handling larger quantities or during procedures with a high risk of splashing. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates is required when handling the powder form outside of a certified chemical fume hood or glove box. | Prevents inhalation of the compound, which could be a primary route of exposure. The Occupational Exposure Limit (OEL) is not established, necessitating a conservative approach. |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires a controlled environment and meticulous procedures to prevent exposure and contamination.
Preparation and Weighing
-
Controlled Environment : All handling of solid this compound must be conducted within a certified chemical fume hood, a glove box, or a similar ventilated enclosure.
-
Weighing : Use an analytical balance within the ventilated enclosure. Utilize disposable weigh boats or papers to avoid cross-contamination.
-
Spill Kit : Ensure a spill kit appropriate for chemical spills is readily available before beginning work.
Solution Preparation
-
Solvent Selection : Consult relevant research protocols for appropriate solvents. Ensure the chosen solvent is compatible with the experimental setup and subsequent assays.
-
Dissolution : Add the solvent to the weighed this compound slowly and carefully to avoid splashing. Cap the container securely before vortexing or sonicating to dissolve.
Experimental Use
-
Labeling : Clearly label all containers with the compound name (this compound), concentration, solvent, date, and your initials.
-
Containment : Keep all solutions and experimental setups within a designated and appropriately labeled area of the laboratory.
Disposal Plan: Waste Management
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| Solutions of this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. The container should be compatible with the solvent used. |
| Contaminated Labware (disposable) | Dispose of in a designated solid hazardous waste container. This includes pipette tips, weigh papers, gloves, and disposable gowns. |
| Contaminated Labware (reusable) | Decontaminate by rinsing with a suitable solvent, collecting the rinsate as hazardous waste. Subsequent washing with detergent and water can then be performed. |
| Empty Stock Vials | Rinse three times with a suitable solvent, collecting the rinsate as hazardous waste. After the triple rinse, the vial can be disposed of as regular laboratory glass waste, provided institutional policies allow. |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
